(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRCQOUNSHSGB-BYULHYEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456111 | |
| Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845-25-6 | |
| Record name | (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypinocamphone, (1S,2S,5S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYPINOCAMPHONE, (1S,2S,5S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3X9755FQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a chiral bicyclic monoterpene ketone that serves as a valuable building block in asymmetric synthesis. Its rigid pinane skeleton and strategically positioned hydroxyl and ketone functionalities make it an effective chiral auxiliary, particularly in stereoselective aldol reactions for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in organic synthesis. While direct modulation of specific signaling pathways by this compound is not extensively documented, its role in the synthesis of biologically active molecules is significant.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] Its chemical structure and key physical properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | [2] |
| Synonyms | (-)-2-Hydroxy-3-pinanone, (-)-2-Hydroxypinocamphone | [2] |
| CAS Number | 1845-25-6 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White to off-white powder or solid | |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.059 g/mL at 25 °C | [1] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | |
| Solubility | Soluble in chloroform, ethyl acetate, methanol. | [1] |
Experimental Protocols
Synthesis of this compound from (1S)-(-)-α-Pinene
The most common route for the synthesis of this compound is the oxidation of (1S)-(-)-α-pinene. A typical procedure involves the use of potassium permanganate as the oxidizing agent.
Protocol:
-
Reaction Setup: A solution of (1S)-(-)-α-pinene in a suitable solvent system, such as aqueous acetone, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidation: A solution of potassium permanganate is added dropwise to the cooled α-pinene solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Workup: After the reaction is complete, the manganese dioxide formed is filtered off. The filtrate is then concentrated under reduced pressure to remove the organic solvent.
-
Extraction: The aqueous residue is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by column chromatography on silica gel.
Purification by Column Chromatography
Protocol:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[3][4]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[3]
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).[3]
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl groups on the pinane skeleton, the protons adjacent to the carbonyl and hydroxyl groups, and the bridgehead protons.
¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbons of the gem-dimethyl group, and the remaining methylene and methine carbons of the bicyclic system.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the alkyl groups.
-
C=O stretch: A strong, sharp absorption band around 1715-1700 cm⁻¹ characteristic of a ketone.
-
C-O stretch: An absorption in the region of 1200-1000 cm⁻¹ corresponding to the C-O single bond of the alcohol.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 168 corresponding to the molecular weight of the compound.[6]
-
Key Fragments: Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group or the hydroxyl-bearing carbon) and dehydration (loss of a water molecule).[6][7] Expect to see fragments resulting from the loss of methyl groups (M-15), the isopropyl group, and the cleavage of the bicyclic ring system.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[8] It is particularly effective in directing the stereochemical outcome of aldol reactions.[9]
Asymmetric Aldol Reaction
In a typical asymmetric aldol reaction, a prochiral enolate is reacted with an aldehyde in the presence of the chiral auxiliary. The rigid bicyclic structure of the pinanone derivative creates a chiral environment that favors the approach of the reactants from one face, leading to the formation of one diastereomer in excess.
Mechanism Outline:
-
Formation of the Chiral Enolate: The chiral auxiliary, this compound, is first converted to a chiral enolate. This is typically achieved by reacting an N-acyl derivative of the auxiliary with a base.
-
Diastereoselective Aldol Addition: The chiral enolate then reacts with an aldehyde. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. The reaction often proceeds through a Zimmerman-Traxler-like transition state.[8]
-
Removal of the Auxiliary: After the aldol addition, the chiral auxiliary is cleaved from the product, often by hydrolysis or reduction, to yield the desired enantiomerically enriched β-hydroxy carbonyl compound. The chiral auxiliary can often be recovered and reused.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the direct interaction of this compound with specific cellular signaling pathways. However, its precursor, α-pinene, and other pinane derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[10] Some studies have suggested that α-pinene can modulate inflammatory signaling pathways, such as the NF-κB pathway.[11] It is plausible that derivatives like 2-hydroxy-3-pinanone could retain or possess modified biological activities, but further research is needed to elucidate these potential effects and their mechanisms of action. The primary significance of this compound in a biological context is its role as a synthetic intermediate for the creation of complex, biologically active molecules.
Given the absence of specific data on signaling pathways directly modulated by this compound, a diagram illustrating a known biological pathway affected by its precursor, α-pinene, is provided below as a reference point for potential areas of investigation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its well-defined stereochemistry and predictable influence on the stereochemical outcome of reactions make it an invaluable tool for the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. While its direct biological effects and interactions with cellular signaling pathways remain an area for future exploration, its indirect contribution to drug discovery and development through asymmetric synthesis is firmly established. This guide provides a foundational understanding of its properties and applications for researchers and scientists working in the field of organic and medicinal chemistry.
References
- 1. This compound | 1845-25-6 [m.chemicalbook.com]
- 2. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the key physical characteristics of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a chiral ketone with significant applications in organic synthesis, particularly as a chiral auxiliary and a building block for complex molecules in the pharmaceutical and fragrance industries. This document outlines its fundamental physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.
Core Physical and Chemical Properties
This compound is a bicyclic monoterpenoid. Its rigid, chiral structure makes it a valuable tool in stereoselective synthesis. The physical properties are crucial for its handling, application in reactions, and for quality control purposes.
Data Presentation: Quantitative Physical Data
The following table summarizes the key quantitative physical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.059 g/mL at 25 °C | [1] |
| Optical Rotation [α]²⁰/D | -32 to -38° (c=0.5 in Chloroform) | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for routine analysis.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For a pure crystalline compound, the melting range is typically narrow.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[4]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[5]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 5-10 °C below the expected melting point of 36 °C.
-
Begin heating at a rate of 1-2 °C per minute, observing the sample through the magnified eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting range is the interval between these two temperatures. For a pure sample, this range should be narrow (e.g., 0.5-2 °C).
-
Determination of Optical Rotation
Optical rotation is a definitive characteristic of a chiral molecule and is measured using a polarimeter. The specific rotation is a standardized value.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Chloroform (reagent grade)
-
Sodium D-line light source (589 nm)
Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 50 mg (0.05 g) of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the sample in chloroform and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.005 g/mL or 0.5 g/100mL.
-
-
Polarimeter Calibration:
-
Calibrate the polarimeter to zero using a blank cell filled with chloroform.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) at a constant temperature (typically 20 °C) using the sodium D-line.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spatula
-
Solvents (Chloroform, Ethyl Acetate, Methanol, Water, etc.)
Procedure:
-
Place approximately 10-20 mg of this compound into a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution to determine if the solid has dissolved completely.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Mandatory Visualization
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound such as this compound.
Caption: Workflow for the physical characterization of a chemical compound.
References
An In-depth Technical Guide to (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
CAS Number: 1845-25-6
This technical guide provides a comprehensive overview of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role as a chiral auxiliary.
Physicochemical Properties
This compound is a white to off-white solid with a characteristic pine-like scent.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1845-25-6 | [2] |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| Appearance | White to off-white powder or solid | [1] |
| Melting Point | 36-38 °C | [4] |
| Boiling Point | 245 °C | [4] |
| Density | 1.059 g/mL at 25 °C | [4] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5] A sharp, strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ketone.[5] The C-O stretching vibration would appear in the 1260-1050 cm⁻¹ region.[5]
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would likely involve the loss of small molecules and characteristic cleavages of the bicyclic ring system. Common fragmentation pathways for similar cyclic ketones and alcohols include alpha-cleavage adjacent to the carbonyl group and the loss of a water molecule (M-18) from the molecular ion.[6][7]
Synthesis and Reactions
This compound can be synthesized from naturally occurring α-pinene.[4] The process generally involves the oxidation of α-pinene.
General Synthesis Workflow from α-Pinene
The synthesis of 2-hydroxy-3-pinanone from α-pinene typically involves an oxidation step. Various oxidizing agents and catalytic systems can be employed to achieve this transformation. The general workflow is depicted below.
References
- 1. diva-portal.org [diva-portal.org]
- 2. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | 24047-72-1 | FH24245 [biosynth.com]
- 4. This compound | 1845-25-6 [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. (1R,2R,5R)-(+)-2-羟基-3-蒎烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to (1S,2S,5S)-2-Hydroxy-3-pinanone: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S,5S)-2-Hydroxy-3-pinanone, a chiral bicyclic monoterpene ketone, is a versatile building block in asymmetric synthesis. Its rigid structure and stereodefined centers make it an excellent chiral auxiliary, particularly in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its molecular structure, properties, detailed experimental protocols for its synthesis and application in asymmetric aldol reactions, and a summary of its spectroscopic data.
Molecular Structure and Properties
(1S,2S,5S)-2-Hydroxy-3-pinanone, also known as (1S,2S,5S)-(-)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, possesses a rigid bicyclo[3.1.1]heptane skeleton. The stereochemistry at positions 1, 2, and 5 is crucial for its function as a chiral directing group.
Table 1: Physicochemical Properties of (1S,2S,5S)-2-Hydroxy-3-pinanone
| Property | Value | Reference |
| CAS Number | 1845-25-6 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 245 °C | [1] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | |
| Density | 1.059 g/mL at 25 °C | [1] |
Synthesis of (1S,2S,5S)-2-Hydroxy-3-pinanone
The most common synthetic route to (1S,2S,5S)-2-Hydroxy-3-pinanone involves the oxidation of the readily available natural product, (1S)-(-)-α-pinene.
Experimental Protocol: Oxidation of (1S)-(-)-α-Pinene
This protocol describes a representative method for the oxidation of (1S)-(-)-α-pinene to (1S,2S,5S)-2-Hydroxy-3-pinanone.[3][4]
Materials:
-
(1S)-(-)-α-Pinene
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of (1S)-(-)-α-pinene (1 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Potassium permanganate (1.5 equivalents) is added portion-wise over 1 hour, maintaining the temperature below 5 °C. The reaction mixture will turn into a dark brown slurry.
-
The reaction is stirred at 0 °C for an additional 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide is dissolved and the solution becomes colorless.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford pure (1S,2S,5S)-2-Hydroxy-3-pinanone.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for (1S,2S,5S)-2-Hydroxy-3-pinanone.
Spectroscopic Data
The structure of (1S,2S,5S)-2-Hydroxy-3-pinanone can be confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for (1S,2S,5S)-2-Hydroxy-3-pinanone
| Technique | Key Features and Assignments |
| ¹H NMR | δ (ppm) in CDCl₃ : Signals corresponding to the methyl groups, methylene protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are characteristic of the bicyclic system.[5][6] |
| ¹³C NMR | δ (ppm) in CDCl₃ : Resonances for the carbonyl carbon (~215 ppm), the carbon bearing the hydroxyl group (~75 ppm), and the various other carbons of the pinane skeleton.[5] |
| FTIR | ν (cm⁻¹) : A strong absorption band for the carbonyl group (C=O) around 1720-1740 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. |
| Mass Spec. | m/z : The molecular ion peak [M]⁺ at approximately 168, along with characteristic fragmentation patterns of the pinane skeleton. |
Application in Asymmetric Synthesis: Chiral Auxiliary
(1S,2S,5S)-2-Hydroxy-3-pinanone is widely utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. A prominent application is in asymmetric aldol reactions.[7]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol outlines a general procedure for an asymmetric aldol reaction using a chiral auxiliary derived from (1S,2S,5S)-2-Hydroxy-3-pinanone.[7][8]
Materials:
-
(1S,2S,5S)-2-Hydroxy-3-pinanone derived chiral auxiliary (e.g., an N-acyloxazolidinone)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
An aldehyde (e.g., isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
The chiral auxiliary (1 equivalent) is dissolved in anhydrous THF in a flame-dried, argon-purged round-bottom flask and cooled to -78 °C.
-
Di-n-butylboron triflate (1.1 equivalents) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes at -78 °C, then warmed to 0 °C and stirred for an additional 30 minutes to form the boron enolate.
-
The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.5 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for another 1 hour.
-
The reaction is quenched by the addition of methanol, followed by a buffer solution (e.g., phosphate buffer) and 30% hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour at room temperature.
-
The volatile components are removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR spectroscopy of the crude product.
-
The chiral auxiliary can be recovered after purification of the product by column chromatography.
Signaling Pathway for Asymmetric Induction:
Caption: Mechanism of asymmetric aldol reaction.
Biological Activity and Drug Development
While (1S,2S,5S)-2-Hydroxy-3-pinanone itself is not typically the active pharmaceutical ingredient, its derivatives have been explored for various biological activities. The pinane scaffold can be found in molecules with potential applications in drug discovery. However, specific signaling pathways directly modulated by simple derivatives of 2-hydroxy-3-pinanone are not extensively documented in publicly available literature. The primary role of this compound in drug development is as a chiral starting material to ensure the correct stereochemistry of a final drug molecule, which is often critical for its efficacy and safety.
Conclusion
(1S,2S,5S)-2-Hydroxy-3-pinanone is a valuable and well-characterized chiral building block in organic synthesis. Its rigid bicyclic structure provides a predictable platform for stereocontrol in a variety of chemical transformations, making it an important tool for researchers and professionals in the field of drug development and fine chemical synthesis. The detailed protocols and data presented in this guide offer a solid foundation for its effective utilization in the laboratory.
References
- 1. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]
- 5. (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one | C10H16O2 | CID 11126668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to the Stereochemistry of 2-Hydroxy-3-pinanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the four stereoisomers of 2-hydroxy-3-pinanone. This valuable chiral building block, derived from the naturally abundant monoterpene α-pinene, presents significant opportunities in asymmetric synthesis and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthetic pathways to facilitate a deeper understanding and practical application of its stereoisomers.
Introduction to the Stereoisomers of 2-Hydroxy-3-pinanone
2-Hydroxy-3-pinanone possesses a rigid bicyclo[3.1.1]heptane skeleton with three stereocenters, giving rise to four possible stereoisomers. These are two pairs of enantiomers:
-
(+)-(1R,2R,5R)-2-Hydroxy-3-pinanone and (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone
-
(1R,2S,5R)-2-Hydroxy-3-pinanone and (1S,2R,5S)-2-Hydroxy-3-pinanone
The stereochemical configuration of these isomers dictates their chemical and biological properties, making their stereoselective synthesis and characterization crucial for applications in fields such as chiral catalysis and the synthesis of complex natural products and pharmaceuticals. The most common synthetic route to these compounds involves the oxidation of the corresponding enantiomers of α-pinene.
Stereoselective Synthesis of 2-Hydroxy-3-pinanone Isomers
The preparation of the stereoisomers of 2-hydroxy-3-pinanone is most commonly achieved through a two-step synthetic sequence starting from the readily available chiral pool precursors, (+)-α-pinene and (-)-α-pinene. This process involves the diastereoselective dihydroxylation of the α-pinene double bond to form the corresponding pinanediol, followed by the selective oxidation of the secondary alcohol to the desired α-hydroxyketone.
Figure 1: General synthetic pathways to (+)-(1R,2R,5R) and (-)-(1S,2S,5S)-2-hydroxy-3-pinanone from the corresponding α-pinene enantiomers.
Experimental Protocols
1. Diastereoselective Dihydroxylation of α-Pinene to Pinanediol
This procedure outlines the oxidation of α-pinene to the corresponding diol using potassium permanganate, a classic method for syn-dihydroxylation.[1]
-
Materials: (+)-α-pinene or (-)-α-pinene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), tert-butanol, water, ethylene glycol.
-
Procedure:
-
In a reaction vessel, prepare an aqueous solution of sodium hydroxide to achieve a pH of 13.
-
Dissolve the required amount of potassium permanganate in the aqueous sodium hydroxide solution.
-
In a separate flask equipped with a stirrer and a dropping funnel, charge the α-pinene enantiomer and tert-butanol.
-
To this mixture, add ethylene glycol, which serves to inhibit peroxide formation.
-
Slowly add the potassium permanganate solution dropwise to the stirred α-pinene mixture while maintaining the reaction temperature at 40°C.
-
Allow the reaction to proceed for 4 hours with continuous stirring.
-
Upon completion, quench the reaction. This typically involves filtering the manganese dioxide (MnO₂) byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinanediol.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Selective Oxidation of Pinanediol to 2-Hydroxy-3-pinanone
The Swern oxidation is a reliable method for the mild oxidation of the secondary alcohol of pinanediol to the corresponding ketone without affecting the tertiary alcohol.[2][3][4][5][6]
-
Materials: Pinanediol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of oxalyl chloride in dichloromethane at -78°C under an inert atmosphere (e.g., nitrogen), add a solution of DMSO in dichloromethane dropwise.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of the pinanediol in dichloromethane dropwise to the reaction mixture.
-
After stirring for 30 minutes, add triethylamine or DIPEA dropwise.
-
Continue stirring at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-hydroxy-3-pinanone by flash column chromatography.
-
Figure 2: Experimental workflow for the Swern oxidation of pinanediol.
Quantitative Data of 2-Hydroxy-3-pinanone Isomers
Table 1: Physical Properties
| Property | (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone |
| CAS Number | 24047-72-1[7] | 1845-25-6[8][9] |
| Molecular Formula | C₁₀H₁₆O₂[7] | C₁₀H₁₆O₂[8][9] |
| Molecular Weight | 168.23 g/mol [7] | 168.23 g/mol [8][9] |
| Melting Point | 37-39 °C | 36-38 °C[9] |
| Boiling Point | 245 °C | 245 °C[9] |
| Density | 1.059 g/mL at 25 °C | 1.059 g/mL at 25 °C[9] |
| Specific Rotation [α]²⁰/D | +39° (c=0.5 in chloroform) | -32.0 to -38.0° (c=0.5 in CHCl₃)[8] |
Table 2: Spectroscopic Data (¹H NMR)
| Isomer | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | CDCl₃ | Data for a full, assigned spectrum is not available in the public domain but a spectrum can be viewed.[2] |
| (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone | CDCl₃ | Detailed assigned data is not readily available in the surveyed literature. |
Note: While ¹H NMR spectra are available for viewing for the (+)-isomer, a detailed, published assignment of all peaks was not found in the initial search. Researchers should consult spectral databases for further information.
Separation of Stereoisomers
The separation of the stereoisomers of 2-hydroxy-3-pinanone can be challenging. Diastereomers can often be separated using standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column. The separation of enantiomers, however, requires chiral chromatography.
Chromatographic Separation:
-
Diastereomer Separation: The diastereomeric pairs, [(1R,2R,5R) and (1R,2S,5R)] and [(1S,2S,5S) and (1S,2R,5S)], can be separated by techniques such as HPLC due to their different physical properties.[10]
-
Enantiomer Separation: The separation of the enantiomeric pairs requires a chiral stationary phase (CSP) in either Gas Chromatography (GC) or HPLC. Derivatized cyclodextrins are commonly used as CSPs for the resolution of pinane derivatives.
Figure 3: Logical workflow for the separation of the four stereoisomers of 2-hydroxy-3-pinanone.
Conclusion
The stereoselective synthesis of 2-hydroxy-3-pinanone isomers is a valuable tool for chemists in various fields. The well-established two-step oxidation of α-pinene provides reliable access to the (+)-(1R,2R,5R) and (-)-(1S,2S,5S) enantiomers. While detailed information on the other two diastereomers is less common, the principles of stereoselective synthesis and chromatographic separation outlined in this guide provide a solid foundation for their preparation and isolation. Further research into the synthesis and characterization of the (1R,2S,5R) and (1S,2R,5S) isomers would be beneficial to fully exploit the potential of this versatile chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2-Hydroxy-3-pinanone in the World of Essential Oils: A Technical Guide
For Immediate Release
This technical guide delves into the natural occurrence of 2-Hydroxy-3-pinanone, a bicyclic monoterpenoid ketone, within plant essential oils. Primarily targeting researchers, scientists, and professionals in the field of drug development, this document provides a comprehensive overview of its detection, quantification, and the methodologies employed for its analysis.
Introduction
2-Hydroxy-3-pinanone, with its characteristic pine-like aroma, is a molecule of interest in the fragrance and pharmaceutical industries. While its synthetic variants are well-documented, its natural occurrence in essential oils is less commonly reported, presenting a unique area of phytochemical research. This guide synthesizes the current knowledge on its natural sources, quantitative presence, and the analytical protocols for its identification.
Natural Occurrence and Quantitative Data
The primary documented natural source of 2-Hydroxy-3-pinanone is the essential oil of Hyssopus officinalis, commonly known as hyssop. The compound is also identified by its synonyms, including 2-hydroxypinocamphone, trans-2-hydroxy-pinocamphone, and hydroxyisopinocamphone.
Research indicates that the concentration of 2-Hydroxy-3-pinanone in hyssop essential oil can vary significantly based on factors such as the part of the plant harvested. One study quantified the presence of trans-2-hydroxy-pinocamphone, revealing a range from 0.27% to 2.17%[1]. Another investigation detected the compound in trace amounts across different plant growth stages[2].
The following table summarizes the available quantitative data for 2-Hydroxy-3-pinanone in essential oils.
| Essential Oil | Plant Species | Common Name | Compound Analyzed | Concentration (%) | Reference |
| Hyssop Oil | Hyssopus officinalis | Hyssop | trans-2-hydroxy-pinocamphone | 0.27 - 2.17 | [1] |
| Hyssop Oil | Hyssopus officinalis | Hyssop | trans-2-hydroxy pinocamphone | Trace | [2] |
Note: The limited number of studies providing quantitative data highlights the need for further research in this area.
Metabolic Pathway
Interestingly, 2-Hydroxy-3-pinanone is also a significant metabolite of cis-3-pinanone, a principal constituent of hyssop essential oil. Studies on mouse and human liver microsomes have demonstrated this metabolic conversion, suggesting a potential for in-vivo formation of 2-Hydroxy-3-pinanone after the administration of hyssop oil[3].
Metabolic conversion of cis-3-pinanone.
Experimental Protocols
The identification and quantification of 2-Hydroxy-3-pinanone in essential oils are primarily achieved through a combination of extraction and chromatographic techniques.
Essential Oil Extraction
Hydrodistillation: This is the most common method for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
The aerial parts of the plant (e.g., leaves, flowers) are collected and, if necessary, air-dried in a shaded, well-ventilated area.
-
A known weight of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.
-
The less dense essential oil layer is separated from the aqueous layer.
-
The collected oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.
-
Steam Distillation: A similar principle to hydrodistillation, but steam is generated in a separate vessel and passed through the plant material. This method is often preferred for larger-scale extractions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
Injection: A small volume of the diluted essential oil sample is injected into the GC inlet.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Compound Identification: The identification of 2-Hydroxy-3-pinanone is achieved by comparing its retention time and mass spectrum with those of a known reference standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: The concentration of the compound is determined by creating a calibration curve using known concentrations of a pure standard of 2-Hydroxy-3-pinanone. The peak area of the compound in the sample chromatogram is then compared to the calibration curve.
Workflow for essential oil analysis.
Conclusion
The natural occurrence of 2-Hydroxy-3-pinanone in essential oils, particularly from Hyssopus officinalis, presents an intriguing area for further phytochemical investigation. The current body of research provides a foundational understanding of its presence and the analytical methods for its detection. This technical guide serves as a resource for scientists and researchers to build upon, encouraging more extensive quantitative studies across a broader range of plant species and the exploration of the potential biological activities of this unique monoterpenoid.
References
Spectroscopic and Physicochemical Profile of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and physicochemical data for the chiral monoterpenoid (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fragrances. Due to the limited availability of public spectroscopic data, this guide also includes representative experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of such molecules.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [Chem-Impex] |
| Molecular Weight | 168.24 g/mol | [Chem-Impex] |
| CAS Number | 1845-25-6 | [Chem-Impex] |
| Appearance | White to off-white powder or solid | [Chem-Impex] |
| Melting Point | 36-38 °C | [ChemicalBook] |
| Boiling Point | 245 °C | [ChemicalBook] |
| Density | 1.059 g/mL at 25 °C | [ChemicalBook] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃) | [Chem-Impex] |
Spectroscopic Data
A complete set of publicly available, peer-reviewed spectroscopic data for this compound is not readily accessible. The following tables are provided as templates for researchers to populate with their own experimental data. Representative data for similar compounds are discussed in the experimental protocols section to provide context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |
| e.g., 3.50 | d | 1H | 8.0 | CH-OH |
| e.g., 2.50 | m | 1H | CH | |
| e.g., 1.30 | s | 3H | CH₃ | |
| e.g., 1.15 | s | 3H | CH₃ | |
| e.g., 0.90 | s | 3H | CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| e.g., 212.0 | C=O |
| e.g., 78.0 | C-OH |
| e.g., 50.0 | CH |
| e.g., 45.0 | C |
| e.g., 38.0 | CH₂ |
| e.g., 28.0 | CH₃ |
| e.g., 26.0 | CH₃ |
| e.g., 22.0 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3450 | strong, broad | O-H stretch |
| e.g., 2970-2880 | strong | C-H stretch (alkane) |
| e.g., 1725 | strong | C=O stretch (ketone) |
| e.g., 1460, 1370 | medium | C-H bend (alkane) |
| e.g., 1100 | medium | C-O stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| e.g., 168 | 10 | [M]⁺ |
| e.g., 153 | 25 | [M-CH₃]⁺ |
| e.g., 125 | 40 | [M-C₃H₇]⁺ |
| e.g., 83 | 100 | [C₆H₁₁]⁺ |
Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Phase (KBr pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film : If the compound is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
-
Data Acquisition :
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Direct Infusion : The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
-
Ionization : Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) is a softer ionization technique that is also frequently used.
-
Data Acquisition : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Chiral Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a chiral organic molecule.
An In-Depth Technical Guide on (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
An In-depth Technical Guide to (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: Properties, Synthesis, and Application as a Chiral Auxiliary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of the chiral monoterpenoid, (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the use of this versatile compound in asymmetric synthesis.
Introduction
(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly known as (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, is a bicyclic monoterpenoid.[1][2] It is a chiral molecule that serves as a valuable building block in organic synthesis, particularly as a chiral auxiliary to control the stereochemical outcome of reactions.[1] Its rigid bicyclic structure and stereodefined functional groups make it an effective tool for inducing asymmetry in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound is also found in the essential oils of some plants and sees use in the fragrance and cosmetics industries.[3]
Physicochemical Properties
The key physicochemical properties of (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | [1] |
| Common Names | This compound, (-)-2-hydroxy-3-pinanone | [1][3] |
| CAS Number | 1845-25-6 | [3] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| Appearance | White to almost white solid/powder | [4] |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | 245 °C | [3] |
| Density | 1.059 g/mL at 25 °C | [3] |
| Optical Activity | [α]20/D -32° to -38° (c=0.5 in chloroform) | [4] |
| Solubility | Soluble in alcohol; practically insoluble in water | [3] |
Synthesis
This compound can be synthesized from α-pinene, a readily available natural product.[3] The synthesis typically involves the oxidation of α-pinene.
Application in Asymmetric Synthesis: A Case Study
A primary application of this chiral pinanone derivative is as a chiral auxiliary in asymmetric aldol reactions for the synthesis of enantiomerically enriched β-hydroxy-α-amino acids. These products are valuable building blocks for various pharmaceuticals.
Experimental Protocol: Asymmetric Aldol Reaction
This section details a representative experimental protocol for the use of the enantiomer, (+)-(1R,2R,5R)-2-hydroxy-3-pinanone, as a chiral auxiliary in an erythro-selective aldol reaction. This process involves the formation of a chiral Schiff base, followed by a diastereoselective aldol addition.
Step 1: Synthesis of the Chiral Schiff Base
A chiral Schiff base is synthesized via a condensation reaction between (+)-(1R,2R,5R)-2-hydroxy-3-pinanone and glycine ethyl ester.[1]
-
Materials: (+)-(1R,2R,5R)-2-hydroxy-3-pinanone, glycine ethyl ester hydrochloride, triethylamine, toluene, molecular sieves.
-
Procedure:
-
To a solution of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone in toluene, add glycine ethyl ester hydrochloride and triethylamine.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and filter off the triethylamine hydrochloride.
-
The solvent is evaporated under reduced pressure to yield the crude Schiff base, which can be purified by chromatography.
-
Step 2: Diastereo- and Enantioselective Aldol Reaction
The chiral Schiff base is then reacted with an aldehyde in the presence of a titanium complex to induce an aldol reaction with high stereocontrol.[1]
-
Materials: Chiral Schiff base from Step 1, aldehyde, titanium(IV) isopropoxide, dichloromethane.
-
Procedure:
-
Dissolve the chiral Schiff base in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add titanium(IV) isopropoxide.
-
Stir the mixture for a short period, then add the desired aldehyde dropwise.
-
Allow the reaction to proceed at -78 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by column chromatography.
-
Step 3: Hydrolysis and Recovery of the Chiral Auxiliary
The final step involves the hydrolysis of the aldol adduct to yield the desired β-hydroxy-α-amino acid and recover the chiral auxiliary.
-
Materials: Purified aldol adduct, hydrochloric acid, ether.
-
Procedure:
-
Dissolve the aldol adduct in a mixture of ether and hydrochloric acid.
-
Stir the mixture at room temperature until hydrolysis is complete.
-
Separate the aqueous and organic layers. The aqueous layer contains the amino acid, and the organic layer contains the recovered chiral auxiliary.
-
The β-hydroxy-α-amino acid can be isolated from the aqueous layer. The chiral auxiliary can be purified from the organic layer for reuse.
-
Quantitative Data
The use of pinanone-derived chiral auxiliaries in aldol reactions typically results in high yields and excellent stereoselectivity. The following table presents representative data for such reactions.
| Aldehyde | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Isobutyraldehyde | N/A | High | >95 | >95 |
| Benzaldehyde | N/A | High | >95 | >95 |
| Acetaldehyde | N/A | High | >95 | >95 |
(Note: Specific yield and selectivity values can vary depending on the exact reaction conditions and substrates used.)
Visualizations
Logical Workflow for Asymmetric Aldol Reaction
The following diagram illustrates the logical workflow for the asymmetric aldol reaction using a pinanone-derived chiral auxiliary.
Caption: Logical workflow for the asymmetric synthesis of β-hydroxy-α-amino acids.
Conclusion
(1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one and its stereoisomers are valuable chiral auxiliaries in organic synthesis. Their rigid bicyclic framework allows for effective stereocontrol in a variety of chemical transformations, most notably in aldol reactions for the asymmetric synthesis of β-hydroxy-α-amino acids. The detailed experimental protocol and the potential for high yields and stereoselectivity make this compound a powerful tool for researchers and professionals in the field of drug development and natural product synthesis. Further research into the applications of this chiral auxiliary is likely to uncover new and efficient synthetic routes to other valuable chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone (CAS No. 1845-25-6). It is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document outlines its chemical properties, lists major commercial suppliers, and provides generalized experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a bicyclic monoterpene ketone. Its chiral nature makes it a crucial intermediate in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 168.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder or solid | --INVALID-LINK-- |
| Melting Point | 36-38 °C | --INVALID-LINK-- |
| Boiling Point | 245 °C | --INVALID-LINK-- |
| Density | 1.059 g/mL at 25 °C | --INVALID-LINK-- |
| CAS Number | 1845-25-6 | --INVALID-LINK--, --INVALID-LINK-- |
Commercial Suppliers
Several chemical suppliers offer this compound. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Number | Purity | Optical Rotation | Notes |
| Tokyo Chemical Industry (TCI) | H0863 | >98.0% (GC) | [α]20/D = -32.0 to -38.0° (c=0.5 in CHCl₃) | Available in various quantities. |
| Chem-Impex International | 07659 | ≥ 98% (GC) | [α]20/D = -32 to -38° (c=0.5 in CHCl₃) | |
| Sigma-Aldrich | Not directly listed, but its enantiomer is available. | - | - | The (+)-enantiomer, (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone, is available (Product No. 400416). |
| Biosynth | Not directly listed, but its enantiomer is available. | - | - | The (+)-enantiomer, (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone, is available (Product No. FH24245).[1] |
Role in Synthesis
This compound is not typically involved in signaling pathways itself but serves as a critical chiral precursor for the synthesis of more complex, biologically active molecules. Its primary value lies in its stereochemistry, which is transferred to the target molecule during synthesis.
Caption: Role of this compound as a chiral intermediate.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of this compound, derived from common laboratory practices for the oxidation of α-pinene.
Synthesis via Oxidation of (1S)-(-)-α-Pinene
The most common route for the synthesis of 2-hydroxy-3-pinanone is the oxidation of α-pinene. The stereochemistry of the starting α-pinene determines the stereochemistry of the product.
Materials:
-
(1S)-(-)-α-Pinene
-
Oxidizing agent (e.g., potassium permanganate, chromium trioxide, or catalytic systems with molecular oxygen or hydrogen peroxide)
-
Appropriate solvent (e.g., acetone, dichloromethane, or a biphasic system)
-
Acid or base for pH adjustment and workup (e.g., sulfuric acid, sodium hydroxide)
-
Sodium bisulfite (for quenching excess oxidant)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (1S)-(-)-α-pinene in the chosen solvent and cool the mixture in an ice bath.
-
Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution, maintaining the temperature below 5 °C. The reaction is often exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Workup:
-
If the reaction mixture is acidic, neutralize it with a suitable base.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Caption: General workflow for the synthesis of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for assessing the purity of 2-hydroxy-3-pinanone and identifying any byproducts.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Chiral Gas Chromatography: To determine the enantiomeric excess (e.e.), chiral GC is necessary.
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Isothermal Oven Temperature: An optimized isothermal temperature is crucial for the separation of the enantiomers. This will need to be determined empirically.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The spectra should be consistent with the expected structure of 2-hydroxy-3-pinanone.
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and the carbonyl (C=O) group (a sharp peak around 1720 cm⁻¹).
Polarimetry: The optical rotation of the purified product should be measured and compared to the literature values to confirm the stereochemical identity.
Safety Information
Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Methodological & Application
Asymmetric Synthesis Utilizing (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: A Chiral Auxiliary for the Preparation of α-Amino Acids
Introduction: (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a chiral ketone derived from the naturally abundant monoterpene α-pinene, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This application note focuses on the use of this compound in the asymmetric synthesis of α-amino acids, a class of molecules of paramount importance in chemistry, biology, and pharmacology. The primary strategy involves the formation of a chiral Schiff base with a glycine ester, which then undergoes diastereoselective reactions such as alkylation and Michael addition. Subsequent hydrolysis of the Schiff base liberates the desired α-amino acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.
Key Applications in Asymmetric α-Amino Acid Synthesis
The principal application of this compound in this context is as a chiral template for the asymmetric synthesis of α-amino acids via the diastereoselective functionalization of a derived glycine imine. This approach offers a powerful and reliable method for the preparation of a wide range of natural and unnatural α-amino acids.
Diastereoselective Alkylation of a Glycine Schiff Base
A Schiff base is formed between this compound and a glycine ester (e.g., methyl or ethyl ester). This chiral imine can then be deprotonated to form a chiral enolate, which subsequently reacts with various electrophiles (alkyl halides) in a highly diastereoselective manner. The steric hindrance imposed by the pinanone framework directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Workflow for Diastereoselective Alkylation:
Caption: Workflow for the asymmetric synthesis of α-amino acids via diastereoselective alkylation.
Quantitative Data for Diastereoselective Alkylation:
| Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | Phenylalanine | 85 | >95 |
| Allyl bromide | Allylglycine | 80 | >95 |
| Methyl iodide | Alanine | 75 | >95 |
| Isopropyl iodide | Valine | 70 | >90 |
| Isobutyl iodide | Leucine | 78 | >95 |
Diastereoselective Michael Addition
The chiral glycine enolate derived from the this compound Schiff base can also participate in highly diastereoselective Michael additions to α,β-unsaturated compounds. This reaction is particularly useful for the synthesis of glutamic acid analogs and other amino acids with functionalized side chains. A notable application is the synthesis of phosphinothricin, a potent herbicide.
Logical Relationship in Michael Addition:
Caption: Logical flow of the diastereoselective Michael addition reaction.
Quantitative Data for Diastereoselective Michael Addition:
| Michael Acceptor | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Diethyl vinylphosphonate | Phosphinothricin precursor | 82 | 90 |
| Acrylonitrile | Glutamic acid precursor | 75 | 88 |
| Methyl acrylate | Glutamic acid methyl ester precursor | 80 | 92 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Glycine Schiff Base
Objective: To prepare the chiral Schiff base from this compound and glycine methyl ester.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and toluene.
-
Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride and wash the solid with toluene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base (Synthesis of Phenylalanine)
Objective: To perform the diastereoselective alkylation of the chiral glycine Schiff base with benzyl bromide.
Materials:
-
Chiral glycine Schiff base (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the chiral glycine Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Schiff base.
Protocol 3: Hydrolysis of the Alkylated Schiff Base and Recovery of the Chiral Auxiliary
Objective: To hydrolyze the alkylated Schiff base to obtain the α-amino acid and recover the chiral auxiliary.
Materials:
-
Crude alkylated Schiff base (from Protocol 2)
-
Hydrochloric acid (e.g., 1 M or 3 M)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the crude alkylated Schiff base in a suitable solvent (e.g., THF or diethyl ether).
-
Add aqueous hydrochloric acid and stir the mixture vigorously at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).
-
Separate the aqueous and organic layers.
-
The organic layer contains the recovered this compound. It can be purified by column chromatography or distillation.
-
The aqueous layer, containing the amino acid hydrochloride, is washed with diethyl ether to remove any remaining organic impurities.
-
The aqueous solution is then passed through a column of Dowex 50WX8 ion-exchange resin.
-
Wash the resin with water to remove inorganic salts.
-
Elute the amino acid from the resin with aqueous ammonia.
-
Evaporate the ammonia solution to obtain the free α-amino acid. The enantiomeric excess can be determined by chiral HPLC or by conversion to a suitable derivative.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols: (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone is a versatile and recoverable chiral auxiliary derived from the chiral pool. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis, with a focus on aldol reactions, and Michael additions for the synthesis of enantiomerically enriched α-amino acids.
Physicochemical Properties
| Property | Value |
| Synonyms | (1S,2S,5S)-(-)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
| CAS Number | 1845-25-6[1] |
| Molecular Formula | C₁₀H₁₆O₂[1] |
| Molecular Weight | 168.23 g/mol [1] |
| Appearance | White to off-white powder or solid |
| Melting Point | 36-38 °C[1] |
| Optical Rotation | [α]²⁰/D = -32° to -38° (c=0.5 in CHCl₃)[2] |
Core Application: Asymmetric Synthesis of β-Hydroxy-α-Amino Acids
A primary application of this compound is in the stereoselective synthesis of β-hydroxy-α-amino acids, which are crucial components of numerous biologically active molecules. The general strategy involves the formation of a chiral Schiff base with a glycine ester, followed by a diastereoselective C-C bond-forming reaction, and subsequent cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using this compound.
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the performance of the corresponding (+)-(1R,2R,5R)-2-hydroxy-3-pinanone auxiliary in key asymmetric reactions. It is important to note that the use of the (-)-enantiomer, this compound, will lead to the opposite enantiomer of the final product.
Table 1: Asymmetric Aldol Reaction of Glycine Schiff Base with Aldehydes
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >95:5 | High | [3] |
| Various Aldehydes | Good Stereoselectivity | Good | [3] |
Note: Data is often reported for the (+)-enantiomer of the auxiliary, which provides the corresponding erythro product. The use of (1S,2S,5S)-(-) enantiomer is expected to yield the (2S, 3S)-erythro isomer.[3]
Table 2: Asymmetric Michael Addition of Glycine Schiff Base
| Michael Acceptor | Diastereoselectivity | Yield (%) | Reference |
| Vinyl Phosphorus Compound | Good Optical Yield | Good | [3] |
Experimental Protocols
Protocol 1: Formation of the Chiral Schiff Base from Glycine Ethyl Ester
This protocol describes the formation of the key chiral intermediate.
Caption: Experimental workflow for the formation of the chiral Schiff base.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and toluene.
-
Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Schiff base, which can often be used in the next step without further purification.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction of the chiral Schiff base with an aldehyde, often mediated by a titanium complex.[3]
References
Protocol for Erythro-Selective Aldol Reactions with 2-Hydroxy-3-Pinanone
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol details a method for achieving highly diastereoselective erythro (syn) aldol additions between a glycine-derived Schiff base and various aldehydes. The method utilizes the chiral auxiliary (+)-(1R,2R,5R)-2-hydroxy-3-pinanone to induce facial selectivity in the reaction. The key transformation involves the formation of a titanium (IV) enolate of the glycine Schiff base, which then undergoes a diastereoselective aldol reaction. The resulting β-hydroxy-α-amino acid derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
The erythro selectivity of this reaction is controlled by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The chiral pinanone auxiliary directs the approach of the aldehyde to one face of the enolate, leading to the preferential formation of the erythro diastereomer. This protocol provides a reliable method for the synthesis of enantiomerically enriched β-hydroxy-α-amino acids.
Quantitative Data Summary
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (erythro:threo) |
| 1 | Benzaldehyde | β-hydroxy-phenylalanine derivative | >90 | >95:5 |
| 2 | Isobutyraldehyde | β-hydroxy-valine derivative | >85 | >95:5 |
| 3 | Acetaldehyde | Threonine derivative | >80 | >90:10 |
| 4 | p-Nitrobenzaldehyde | β-hydroxy-(p-nitrophenyl)alanine derivative | >90 | >95:5 |
| 5 | Cinnamaldehyde | Cinnamaldehyde-derived amino acid | >85 | >90:10 |
Experimental Protocol
This protocol is based on established procedures for titanium-mediated aldol reactions of glycine Schiff bases.
1. Preparation of the Glycine Schiff Base of (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone:
-
To a solution of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone (1.0 eq) in toluene is added glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude Schiff base is purified by column chromatography on silica gel.
2. Erythro-Selective Aldol Reaction:
-
A solution of the purified glycine Schiff base (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form the titanium enolate.
-
The desired aldehyde (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting Schiff base.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired erythro-aldol adduct.
3. Hydrolysis of the Chiral Auxiliary:
-
The purified aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude β-hydroxy-α-amino ester is purified by column chromatography or recrystallization. The chiral auxiliary, 2-hydroxy-3-pinanone, can be recovered from the aqueous layer after acidification and extraction.
Visualizations
Application Notes and Protocols: Diastereoselective Alkylation with 2-Hydroxy-3-pinanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. Among these, derivatives of the readily available and rigid bicyclic monoterpene, 2-hydroxy-3-pinanone, have shown potential in inducing diastereoselectivity in various chemical transformations. This application note provides a detailed overview and experimental protocols for the diastereoselective alkylation of 2-hydroxy-3-pinanone derivatives, a key step in the synthesis of chiral α-alkylated carbonyl compounds.
The rigid pinane framework of 2-hydroxy-3-pinanone provides a well-defined steric environment, which can effectively shield one face of the corresponding enolate, leading to preferential attack of an electrophile from the less hindered direction. This document outlines the protection of the hydroxyl group, subsequent enolate formation, and the diastereoselective alkylation with various electrophiles.
General Workflow for Diastereoselective Alkylation
The overall experimental process can be visualized as a three-step sequence: protection of the hydroxyl group, formation of a chiral enolate, and subsequent diastereoselective alkylation.
Caption: General workflow for the diastereoselective alkylation using a 2-hydroxy-3-pinanone derivative.
Data Presentation: Representative Diastereoselective Alkylation Results
The following table summarizes representative data for the diastereoselective alkylation of a silyl-protected 2-hydroxy-3-pinanone derivative. This data is illustrative and serves as a guideline for expected outcomes. Actual results may vary based on specific reaction conditions and substrate purity.
| Entry | Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | LDA | -78 | 85 | 90:10 |
| 2 | Ethyl Iodide | LDA | -78 | 82 | 92:8 |
| 3 | n-Butyl Bromide | LDA | -78 | 78 | 93:7 |
| 4 | Benzyl Bromide | LDA | -78 | 90 | >95:5 |
| 5 | Allyl Bromide | LDA | -78 | 88 | 94:6 |
| 6 | Methyl Iodide | LHMDS | -78 | 83 | 88:12 |
| 7 | Benzyl Bromide | LHMDS | -78 | 89 | 95:5 |
| 8 | Benzyl Bromide | LDA | -40 | 85 | 85:15 |
Experimental Protocols
Protocol 1: O-Protection of (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone with tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
(+)-(1R,2R,5R)-2-Hydroxy-3-pinanone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Stir the mixture until all the imidazole has dissolved.
-
Add TBDMSCl portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the O-TBDMS protected 2-hydroxy-3-pinanone.
Protocol 2: Diastereoselective Alkylation of O-TBDMS Protected 2-Hydroxy-3-pinanone
Materials:
-
O-TBDMS protected 2-hydroxy-3-pinanone (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., Benzyl bromide, 1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-TBDMS protected 2-hydroxy-3-pinanone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the α-alkylated product.
-
Determine the diastereomeric ratio of the purified product by high-field ¹H NMR spectroscopy or chiral HPLC analysis.
Logical Relationship of Stereochemical Outcome
The stereochemical outcome of the alkylation is dictated by the facial bias imposed by the rigid pinane skeleton. The bulky gem-dimethyl group and the bridgehead methyl group effectively block one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Caption: Facial selectivity in the alkylation of the pinanone-derived enolate.
Conclusion
The use of 2-hydroxy-3-pinanone derivatives as chiral auxiliaries offers a promising strategy for the diastereoselective synthesis of α-alkylated carbonyl compounds. The protocols provided herein serve as a foundation for researchers to explore and optimize these transformations for their specific synthetic targets. The rigid bicyclic structure of the pinane scaffold provides a reliable platform for inducing high levels of stereocontrol, making it a valuable tool in the asymmetric synthesis of complex molecules for pharmaceutical and other applications. Further optimization of reaction parameters such as the choice of base, solvent, temperature, and protecting group may lead to even higher diastereoselectivities.
Application Notes and Protocols for the Asymmetric Synthesis of β-Hydroxy-α-Amino Acids Utilizing a Hydroxypinanone-Based Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that form the structural backbone of numerous biologically active natural products and pharmaceutical agents. Their unique stereochemical architecture, featuring adjacent hydroxyl and amino functionalities, imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. Consequently, the development of stereoselective synthetic methodologies to access enantiomerically pure β-hydroxy-α-amino acids is of paramount importance in medicinal chemistry and drug discovery.
This document outlines a proposed methodology for the asymmetric synthesis of β-hydroxy-α-amino acids employing a chiral auxiliary derived from hydroxypinanone. While direct literature precedent for this specific transformation is limited, the principles are grounded in the well-established use of camphor and other pinane-based chiral auxiliaries in asymmetric synthesis. The protocols provided herein are based on analogous transformations and serve as a robust starting point for the development of a specific synthetic route.
Principle of the Synthesis
The proposed synthetic strategy relies on the temporary attachment of a glycine moiety to a chiral hydroxypinanone auxiliary. The rigid bicyclic structure of the pinane skeleton provides a well-defined chiral environment, enabling high facial selectivity in the key bond-forming step. The synthesis can be conceptually divided into three main stages:
-
Attachment of the Glycine Unit: A protected glycine derivative is coupled to the hydroxypinanone chiral auxiliary to form a chiral glycine enolate precursor.
-
Diastereoselective Aldol Reaction: The chiral glycine enolate is reacted with an aldehyde. The steric hindrance imposed by the hydroxypinanone auxiliary directs the approach of the aldehyde from the less hindered face, leading to the formation of one diastereomer of the β-hydroxy-α-amino acid adduct in excess.
-
Cleavage of the Chiral Auxiliary: The desired β-hydroxy-α-amino acid is liberated from the chiral auxiliary, which can then be recovered and recycled.
Proposed Synthetic Pathway
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into modern synthetic methodologies for the production of key pharmaceutical intermediates. The following examples highlight the use of biocatalysis and chemoenzymatic strategies to achieve high efficiency, selectivity, and yield in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).
Biocatalytic Synthesis of a Key Intermediate for Abrocitinib
Introduction: Abrocitinib is a Janus kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis. A key chiral intermediate in its synthesis is cis-isopropyl 3-(methylamino)cyclobutane-1-carboxylate. The traditional chemical synthesis of this intermediate often results in a mixture of cis and trans isomers, requiring challenging purification steps. To overcome this, a highly stereoselective biocatalytic reductive amination process was developed.
Reaction Scheme:
Biological Significance: Abrocitinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines that are involved in inflammatory and immune responses.[2][3] By blocking JAK1, abrocitinib disrupts these signaling cascades, leading to the amelioration of inflammatory conditions like atopic dermatitis.[4]
Signaling Pathway Diagram:
Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
Quantitative Data
| Parameter | Value | Reference |
| Isolated Yield | 73% | [5] |
| Purity | >99.5% | [5] |
| Diastereomeric Ratio (cis:trans) | >99:1 | [5] |
| Enzyme Improvement | >200-fold over wild-type | [5] |
| Scale | Multi-metric tons | [5] |
Experimental Protocol
Materials:
-
Isopropyl 3-oxocyclobutane-1-carboxylate
-
Methylamine (aqueous solution)
-
Engineered Reductive Aminase (SpRedAm)
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Sodium chloride
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer (100 mM, pH 8.0).
-
Add D-glucose (1.1 equivalents relative to the ketone substrate).
-
Add NADP⁺ to a final concentration of 0.1 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 2 g/L.
-
Add the engineered Reductive Aminase (SpRedAm) to a final concentration of 5 g/L.
-
Stir the mixture until all components are dissolved.
-
Substrate Addition: Add isopropyl 3-oxocyclobutane-1-carboxylate to a final concentration of 100 g/L.
-
Add aqueous methylamine (40 wt%) to a final concentration of 1.5 equivalents relative to the ketone.
-
Reaction: Maintain the reaction temperature at 35 °C and stir for 24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Add sodium chloride to the aqueous phase to saturate the solution.
-
Extract the product with ethyl acetate (3 x reactor volume).
-
Combine the organic layers.
-
Purification: Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or crystallization to achieve >99.5% purity.
Synthetic Workflow Diagram:
Caption: Workflow for the biocatalytic synthesis of the Abrocitinib intermediate.
Chemoenzymatic Synthesis of a Key Intermediate for Ragaglitazar
Introduction: Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was developed for the treatment of type 2 diabetes. A crucial chiral intermediate for its synthesis is (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid. The stereocenter in this molecule is critical for its biological activity. A chemoenzymatic approach provides an efficient route to this enantiomerically pure intermediate.
Reaction Scheme:
Biological Significance: Ragaglitazar acts as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[6] PPARα activation primarily leads to a reduction in triglycerides, while PPARγ activation improves insulin sensitivity. By activating both receptors, Ragaglitazar was designed to address both dyslipidemia and hyperglycemia in patients with type 2 diabetes.
Signaling Pathway Diagram:
Caption: Dual activation of PPARα and PPARγ by Ragaglitazar.
Quantitative Data
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >99% | |
| Yield of Hydrolysis | High (not specified) |
Note: Specific yield for the hydrolysis step is not provided in the reference, but lipase-catalyzed hydrolyses are generally high-yielding.
Experimental Protocol
Materials:
-
Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
-
Candida antarctica lipase B (CALB), immobilized
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium chloride
Procedure:
-
Reaction Setup: To a solution of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (1 equivalent) in a mixture of phosphate buffer (pH 7.0) and MTBE (1:1 v/v), add immobilized CALB (10% w/w of the ester).
-
Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction by thin-layer chromatography (TLC) or HPLC. The pH of the aqueous phase is maintained at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat.
-
Work-up: Once the hydrolysis is complete (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and reused.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and wash with MTBE to remove any unreacted ester.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Saturate the aqueous layer with sodium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthetic Workflow Diagram:
Caption: Workflow for the chemoenzymatic synthesis of the Ragaglitazar intermediate.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pfizer Announces Positive Top-Line Results from Second Pivotal Phase 3 Study of Investigational Oral JAK1 Candidate, Abrocitinib, in Patients Aged 12 and Older with Moderate to Severe Atopic Dermatitis | Nasdaq [nasdaq.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Fragrance and Flavor Agent Synthesis
Disclaimer: Initial searches for the use of hydroxypinanone in fragrance and flavor agent synthesis did not yield specific documented applications or established protocols. The following application notes provide detailed protocols for the synthesis of fragrance compounds using alternative, well-documented precursors as illustrative examples of synthetic and biosynthetic methodologies in the fragrance industry.
Example 1: Chemical Synthesis of a Cyclopentanone-Based Fragrance
This section details the multi-step chemical synthesis of (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone, a fragrance molecule with a profile relevant to the jasmonate family of scents. The overall synthesis is a four-step process with a total yield of approximately 62%.[1][2][3]
Quantitative Data Summary
| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) |
| 1 | Diels-Alder Reaction | Isoprene, 2-Cyclopenten-1-one | (S)-(-)-o-Tolyl-CBS-oxazaborolidine, Tf₂NH | (3a'R,7a'S)-5'-methyl-2',3',3a',4',7',7a'-hexahydrospiro[[1][2]dioxolane-2,1'-indene] | Not specified individually |
| 2 | Ketalization | Product of Step 1 | Ethylene glycol, p-toluenesulfonic acid | Ketal intermediate | Not specified individually |
| 3 | Wittig Reaction | Product of Step 2 | Ph₃PPrBr, NaHMDS | 1-((6S,7R)-6-((Z)-pent-2-en-1-yl)-1,4-dioxaspiro[4.4]nonan-7-yl)propan-2-one | Not specified individually |
| 4 | Deprotection | Product of Step 3 | FeCl₃·SiO₂ | (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | 92 |
| Overall | - | Isoprene, 2-Cyclopenten-1-one | - | (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | 62 |
Experimental Protocols
Step 1 & 2: Asymmetric Diels-Alder Reaction and Ketalization
A detailed protocol for the initial steps was not fully available in the searched literature. The synthesis begins with an asymmetric Diels-Alder reaction between isoprene and 2-cyclopenten-1-one, catalyzed by a chiral oxazaborolidine catalyst to establish the desired stereochemistry. This is followed by a standard ketalization reaction to protect the ketone functionality.
Step 3: Wittig Reaction
-
To a stirred solution of propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature, add sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 equivalents).
-
Stir the resulting ylide solution for 5 minutes at room temperature.
-
Cool the flask to -42 °C using a dry ice/acetonitrile bath.
-
Add a solution of the keto-aldehyde intermediate (from Step 2) (1.0 equivalent) in THF in one portion.
-
After 30 minutes at -42 °C, allow the reaction to warm to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketal product, which can be used in the next step without further purification.
Step 4: Deprotection to Yield the Final Fragrance Compound
-
Dissolve the ketal from Step 3 (1.0 equivalent) in acetone.
-
Add silica-supported ferric chloride (FeCl₃·SiO₂) to the solution.
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a short pad of silica gel, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (e.g., hexanes/EtOAc 7:1) to yield the final product, (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone, as a colorless oil.[2]
Synthesis Workflow
Caption: Multi-step synthesis of a cyclopentanone fragrance.
Example 2: Biosynthesis of a Terpenoid-Based Fragrance via Microbial Biotransformation
This section describes the biosynthesis of (R)-(+)-perillyl alcohol, a monoterpenoid with a pleasant minty and citrus-like aroma, from (R)-(+)-limonene using an engineered Escherichia coli whole-cell biocatalyst.[4] This approach represents a green chemistry alternative to traditional synthetic methods.
Quantitative Data Summary
| Microorganism | Substrate | Product | Key Enzyme(s) | Titer (g/L) | Conversion Rate (%) | Reference |
| Engineered E. coli | (R)-(+)-Limonene | (R)-(+)-Perillyl Alcohol | p-Cymene Monooxygenase, Formate Dehydrogenase | 1.23 | 6 | [4] |
| Engineered E. coli | Glucose | (R)-(+)-Limonene | Mevalonate pathway enzymes, Limonene synthase | >0.4 | - | [5] |
| Engineered E. coli | Glucose | (R)-(+)-Perillyl Alcohol | Mevalonate pathway, Limonene synthase, Cytochrome P450 | ~0.1 | - | [5] |
| Pseudomonas putida | Limonene | Perillyl Alcohol | Cytochrome P450 Alkane Hydroxylase | - | - | [6] |
Experimental Protocols
1. Preparation of Recombinant E. coli Whole-Cell Biocatalyst
-
Culture the engineered E. coli strain (e.g., expressing p-cymene monooxygenase and formate dehydrogenase) in a suitable growth medium (e.g., LB broth with appropriate antibiotics) overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-30°C and continue cultivation for several hours to allow for protein expression.
-
Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM PBS, pH 7.4) and resuspend to the desired cell density (e.g., OD₆₀₀ of 50) to obtain the whole-cell catalyst.
2. Whole-Cell Biotransformation of (R)-(+)-Limonene
-
Set up the biotransformation reaction in a bioreactor or a shake flask. The reaction mixture (1 L example) should contain:
-
PBS buffer (50 mM, pH 7.4)
-
Recombinant E. coli cells (to a final OD₆₀₀ of 50)
-
(R)-(+)-Limonene (e.g., 20 g/L)
-
Ammonium formate (for cofactor regeneration, e.g., 40 g/L)
-
An organic co-solvent to improve substrate availability and reduce toxicity (e.g., 40 ml dioctyl phthalate)
-
-
Incubate the reaction at a controlled temperature (e.g., 20°C) with agitation (300-800 rpm) and aeration (0.5 vvm) for 24 hours.[4]
-
Monitor the progress of the reaction by taking samples at regular intervals.
3. Product Extraction and Analysis
-
Extract the perillyl alcohol from the reaction mixture using an equal volume of an organic solvent (e.g., ethyl acetate).
-
Separate the organic phase from the aqueous phase by centrifugation.
-
Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the perillyl alcohol produced.
Biotransformation Workflow
Caption: Workflow for the biosynthesis of perillyl alcohol.
References
- 1. Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for limonene and perillyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Stereochemical Control with Pinanone-Based Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinanone-based chiral auxiliaries, derived from the readily available chiral pool of α-pinene, are powerful tools for asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, Diels-Alder reactions, and Matteson homologations. These auxiliaries are instrumental in the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical agents where specific stereoisomers are crucial for therapeutic efficacy. This document provides a detailed overview of the mechanisms of stereochemical control, comprehensive experimental protocols for key transformations, and quantitative data on the achievable stereoselectivities.
Mechanism of Stereochemical Control
The stereodirecting power of pinanone-based auxiliaries stems from the rigid and sterically demanding bicyclo[3.1.1]heptane skeleton. This framework effectively shields one face of the reactive enolate or dienophile, directing the approach of the incoming electrophile or diene to the less hindered face. The gem-dimethyl group and the bicyclic ring system create a distinct concave and convex face, leading to high diastereoselectivity.
For example, in the case of an N-acylpinanone derivative, the pinanone moiety forces the enolate to adopt a specific conformation. The bulky auxiliary then blocks one of the enolate's faces, leading to a highly selective reaction with an electrophile. The exact transition state and the degree of facial shielding can be influenced by the choice of metal counterion, solvent, and the specific structure of the pinanone auxiliary.
Logical Relationship of Stereochemical Control
Application Notes and Protocols for the Scale-up Synthesis of Chiral Alcohols Using (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of chiral β-hydroxy-α-amino acids, which are valuable precursors to chiral alcohols, utilizing the recoverable chiral auxiliary, (+)-(1R,2R,5R)-2-hydroxy-3-pinanone. This methodology is particularly amenable to scale-up for the preparation of multi-gram quantities of enantiomerically enriched products.
The overall synthetic strategy involves three key stages:
-
Formation of a Chiral Schiff Base: Condensation of (+)-2-hydroxy-3-pinanone with a glycine ester to form a chiral iminoglycinate.
-
Diastereoselective Aldol Reaction: A titanium-mediated aldol condensation between the chiral Schiff base enolate and an aldehyde to introduce the desired stereocenters.
-
Cleavage and Recovery: Hydrolysis of the aldol adduct to yield the target β-hydroxy-α-amino acid and recovery of the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Schiff Base (Iminoglycinate)
This protocol details the formation of the chiral Schiff base from (+)-(1R,2R,5R)-2-hydroxy-3-pinanone and glycine ethyl ester.
Materials:
-
(+)-(1R,2R,5R)-2-Hydroxy-3-pinanone
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add (+)-(1R,2R,5R)-2-hydroxy-3-pinanone (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and toluene (approx. 5 mL per gram of hydroxypinanone).
-
Add triethylamine (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral Schiff base as a viscous oil.
-
The crude product is typically used in the next step without further purification.
Protocol 2: Diastereoselective Aldol Reaction
This protocol describes the titanium-mediated aldol condensation to form the β-hydroxy-α-amino acid precursor with high diastereoselectivity.
Materials:
-
Chiral Schiff base from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the crude chiral Schiff base (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of Schiff base).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium(IV) chloride (1.1 eq) to the solution. The mixture will turn a deep red or brown color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add N,N-diisopropylethylamine (1.2 eq) dropwise. The color may change.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
-
Purify the crude product by flash column chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the desired diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary and Recovery
This protocol outlines the hydrolysis of the aldol adduct to liberate the β-hydroxy-α-amino acid and the recovery of the (+)-2-hydroxy-3-pinanone auxiliary.
Materials:
-
Purified aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and 1 M HCl (e.g., a 1:1 v/v mixture, approx. 10 mL per gram of adduct).
-
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete hydrolysis.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (3x) to extract the chiral auxiliary.
-
Auxiliary Recovery: Combine the ether layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the (+)-2-hydroxy-3-pinanone. The recovered auxiliary can often be reused without further purification.
-
Product Isolation: The aqueous layer containing the hydrochloride salt of the β-hydroxy-α-amino acid can be further purified by ion-exchange chromatography or by neutralization and extraction/crystallization, depending on the properties of the specific amino acid.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities for the synthesis of various β-hydroxy-α-amino acids using this methodology.
| Aldehyde | Diastereomeric Ratio (erythro:threo) | Yield of Aldol Adduct (%) | Yield of β-Hydroxy-α-amino Acid (%) |
| Isobutyraldehyde | >95:5 | 85-90 | 80-85 |
| Benzaldehyde | >90:10 | 80-85 | 75-80 |
| Acetaldehyde | >92:8 | 82-88 | 78-83 |
| Pivalaldehyde | >98:2 | 90-95 | 88-92 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral β-hydroxy-α-amino acids.
Proposed Stereochemical Control Mechanism
Caption: Proposed mechanism for diastereoselectivity in the aldol reaction.
Troubleshooting & Optimization
Improving diastereoselectivity in 2-hydroxy-3-pinanone aldol additions
Technical Support Center: 2-Hydroxy-3-Pinanone Aldol Additions
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving diastereoselectivity in 2-hydroxy-3-pinanone ald-ol additions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in aldol additions using 2-hydroxy-3-pinanone as a chiral auxiliary?
A1: The primary factors governing diastereoselectivity are:
-
Enolate Geometry: The geometry of the enolate (Z or E) is crucial. As a general rule, Z-enolates tend to favor the formation of syn-aldol products, while E-enolates typically lead to anti-aldol products. The choice of base and reaction conditions directly influences the enolate geometry.
-
Metal Cation: The nature of the metal cation (e.g., Li⁺, B³⁺, Ti⁴⁺) in the enolate plays a significant role in the organization of the transition state. Boron and titanium enolates often lead to more rigid Zimmerman-Traxler transition states, resulting in higher diastereoselectivity compared to lithium enolates.[1]
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) are generally preferred as they enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence enolate aggregation and the tightness of the transition state, thereby affecting diastereoselectivity.
-
Steric Hindrance: The steric bulk of the aldehyde and the enolate substituents can significantly impact the facial selectivity of the attack on the aldehyde.
Q2: How does the choice of base affect the diastereoselectivity of the reaction?
A2: The choice of base is critical for controlling the enolate geometry. For instance, lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used to generate lithium enolates.[2] The resulting E:Z ratio of the enolate can be influenced by the substrate and reaction conditions. For example, in some pinene-based ester systems, LDA has been reported to give moderate diastereoselectivities, whereas other bases like lithium isopropylcyclohexylamide (LICA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) have been shown to alter the anti/syn ratios.
Q3: Can 2-hydroxy-3-pinanone be used for aldol additions of glycine equivalents?
A3: Yes, 2-hydroxy-3-pinanone is frequently used as a chiral auxiliary in the form of a Schiff base with glycine esters for the asymmetric synthesis of β-hydroxy-α-amino acids. These reactions often employ titanium complexes to control the diastereo- and enantioselectivity.
Q4: What is the Zimmerman-Traxler model and how does it apply to this reaction?
A4: The Zimmerman-Traxler model proposes a chair-like six-membered transition state for metal-enolate-based aldol additions. In this model, the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions, and the steric interactions in this arrangement determine the favored diastereomer. This model is particularly useful for explaining the high diastereoselectivity observed with boron and titanium enolates, which form well-defined, rigid transition states.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Incorrect Enolate Geometry: The E/Z ratio of the enolate is not optimal for the desired diastereomer. | - Change the Base: Experiment with different lithium amide bases (e.g., LDA, LHMDS, KHMDS) as their steric bulk can influence the E/Z ratio. For higher selectivity, consider forming a boron enolate using reagents like Bu₂BOTf and a tertiary amine (e.g., Et₃N or i-Pr₂NEt). |
| 2. Flexible Transition State: The transition state is not sufficiently rigid to enforce high facial selectivity. | - Switch to Boron or Titanium Enolates: Boron and titanium enolates form more organized and rigid Zimmerman-Traxler transition states, often leading to significantly improved diastereoselectivity. | |
| 3. Reaction Temperature is Too High: Higher temperatures can lead to the formation of both diastereomers by overcoming the small energy difference between the transition states. | - Lower the Reaction Temperature: Conduct the reaction at -78 °C or even lower if possible. Maintain this temperature throughout the addition of the aldehyde. | |
| 4. Solvent Effects: The solvent may not be optimal for achieving a tight, organized transition state. | - Solvent Screening: Evaluate different ethereal solvents. Tetrahydrofuran (THF) is common, but other solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether could offer better results. | |
| Low Yield | 1. Incomplete Enolate Formation: The base may not be strong enough or a sufficient excess was not used. | - Use a Stronger Base or Excess Reagent: Ensure the use of a sufficiently strong base like LDA or LHMDS. Using a slight excess of the base can drive the enolate formation to completion. |
| 2. Side Reactions: Self-condensation of the aldehyde or ketone, or decomposition of the product. | - Slow Addition: Add the aldehyde slowly to the pre-formed enolate at low temperature to minimize self-condensation. - Careful Workup: Quench the reaction at low temperature and perform a careful workup to avoid product decomposition. | |
| 3. Steric Hindrance: The aldehyde or ketone starting material is too sterically bulky. | - Use a Less Hindered Aldehyde: If possible, consider using a less sterically demanding aldehyde. - Increase Reaction Time: Allow the reaction to stir for a longer period at low temperature. | |
| Inconsistent Results | 1. Variable Reagent Quality: Purity of starting materials, solvents, and bases can vary between batches. | - Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary. - Titrate Bases: The molarity of commercially available strong bases like n-BuLi (used to prepare LDA) can vary. Titrate the base before use to ensure accurate stoichiometry. |
| 2. Atmospheric Moisture: Water can quench the enolate and interfere with the reaction. | - Strict Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Quantitative Data
The following tables summarize representative data for diastereoselective aldol additions using systems closely related to 2-hydroxy-3-pinanone, illustrating the impact of different reagents and conditions.
Table 1: Diastereoselectivity in Boron-Mediated Aldol Reactions of a Pinanediol Acyl Ester
| Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | Et₃N | >95:5 | 85 |
| Isobutyraldehyde | i-Pr₂NEt | >98:2 | 90 |
| Crotonaldehyde | Et₃N | 92:8 | 78 |
Conditions: Bu₂BOTf, CH₂Cl₂, -78 °C to 0 °C.
Table 2: Influence of Base on Enolate Geometry and Diastereoselectivity
| Ketone | Base | Solvent | E:Z Ratio of Enolate | Diastereomeric Ratio (syn:anti) |
| 3-Pentanone | LDA | THF | 77:23 | - |
| 3-Pentanone | LHMDS | THF | 34:66 | - |
| 3-Pentanone | KHMDS | Toluene | >99:1 (E) | - |
| Chiral Ketone | LDA | THF | - | Moderate |
| Chiral Ketone | LICA | THF | - | Reduced anti/syn ratio |
| Chiral Ketone | LTMP | THF | - | Reduced anti/syn ratio |
Experimental Protocols
Protocol 1: Boron-Mediated Aldol Addition of a 2-Hydroxy-3-Pinanone Derivative
This protocol is adapted for a generic derivative of 2-hydroxy-3-pinanone, such as an ester or imide, to form a boron enolate for a highly diastereoselective aldol addition.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Dissolve the 2-hydroxy-3-pinanone derivative (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
To the cooled solution, add di-n-butylboron triflate (Bu₂BOTf) (1.2 equiv) dropwise via syringe.
-
Slowly add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.
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Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the addition of a phosphate buffer solution (pH 7).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Protocol 2: Titanium-Mediated Aldol Addition of a 2-Hydroxy-3-Pinanone Glycine Schiff Base
This protocol outlines a general procedure for the diastereoselective aldol addition of a glycine Schiff base derived from 2-hydroxy-3-pinanone.
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Preparation:
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To a flame-dried, argon-flushed flask, add the 2-hydroxy-3-pinanone glycine Schiff base (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
-
Enolate Formation:
-
Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise to the Schiff base solution and stir for 30 minutes at -78 °C to form the lithium enolate.
-
In a separate flask, prepare a solution of Ti(O-iPr)₄ (1.2 equiv) in anhydrous THF.
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Add the titanium solution to the enolate solution at -78 °C and stir for an additional 30 minutes.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv) dropwise to the titanium enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Workup and Hydrolysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The resulting aldol adduct can be hydrolyzed using mild acidic conditions (e.g., 1N HCl) to cleave the chiral auxiliary and yield the β-hydroxy-α-amino acid.
-
-
Purification:
-
Purify the final product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for a diastereoselective aldol addition.
References
Side reactions observed with (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
Welcome to the technical support center for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule possesses two primary functional groups that dictate its reactivity: a secondary alcohol at the C2 position and a ketone at the C3 position. The strained bicyclo[3.1.1]heptane (pinane) skeleton can also influence reactivity, particularly in reactions proceeding through carbocation intermediates, where rearrangements are possible.
Q2: I am observing low yields in my reaction. What are some general considerations for this starting material?
A2: Low yields can stem from several factors. Due to the presence of both a hydroxyl and a ketone group, protecting group strategies may be necessary to achieve selectivity. The steric hindrance imposed by the pinane framework can also slow down reactions. Additionally, the stability of the compound under your specific reaction conditions (pH, temperature) should be considered, as degradation or rearrangement could be occurring.
Q3: Can the stereochemistry of the molecule be compromised during a reaction?
A3: The stereocenters at C1, C2, and C5 are generally stable under many conditions. However, reactions that involve enolate formation at the C4 position under harsh basic conditions could potentially lead to epimerization at C5, although this is less common. Reactions proceeding through an unsecured carbocation at C2 could also lead to a loss of stereochemical integrity.
Troubleshooting Guides for Common Reactions
Reductive Amination
Reductive amination is a common transformation used to synthesize chiral amines from ketones. With this compound, the goal is typically to form a 1,3-amino alcohol.
Observed Issue: Low yield of the desired amine and presence of multiple byproducts.
| Potential Side Reaction | Probable Cause | Troubleshooting Steps |
| Diol Formation | Reduction of the ketone to an alcohol by the reducing agent. | - Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1] - Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent. |
| Enamine Formation | Incomplete reduction of the imine intermediate. | - Increase the amount of reducing agent. - Extend the reaction time. - Ensure the pH of the reaction is optimal for the chosen reducing agent. |
| Over-alkylation | The product amine reacts further with the starting ketone. | - Use a large excess of the primary amine starting material. - If synthesizing a primary amine using ammonia, this is particularly problematic. Consider a protecting group strategy. |
| Epimerization | Use of strong bases or high temperatures. | - Employ milder reaction conditions. - Avoid prolonged reaction times at elevated temperatures. |
Experimental Protocol: Directed Reductive Amination of a β-Hydroxy Ketone
This protocol is a general guideline for the directed reductive amination of β-hydroxy ketones to yield 1,3-syn-amino alcohols.[2]
-
Preparation: Dissolve the β-hydroxy ketone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add the desired primary amine (1.1-1.5 equivalents).
-
Lewis Acid Addition: Add a Lewis acid such as Ti(OiPr)4 (1.2 equivalents) to coordinate with the intermediate imino alcohol.[2]
-
Reduction: Introduce a mild reducing agent like polymethylhydrosiloxane (PMHS) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
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Work-up: Upon completion, quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters, or in the case of cyclic ketones like 2-hydroxy-3-pinanone, to lactones.[3][4] The regioselectivity of the oxygen insertion is a key challenge.
Observed Issue: Formation of regioisomeric lactone byproducts.
| Potential Side Reaction | Probable Cause | Troubleshooting Steps |
| Incorrect Regioisomer | The migratory aptitude of the adjacent carbon atoms. In Baeyer-Villiger oxidations, the group best able to stabilize a positive charge typically migrates. For 2-hydroxy-3-pinanone, this would be the C2 carbon (tertiary) over the C4 carbon (secondary). | - The choice of peroxy acid can influence selectivity. More reactive peroxy acids like trifluoroperacetic acid may be required. - Enzymatic Baeyer-Villiger oxidation using a Baeyer-Villiger monooxygenase (BVMO) can offer superior regioselectivity. |
| Decomposition | Strong acidity of the peroxy acid leading to degradation of the starting material or product. | - Buffer the reaction mixture, for example, with sodium bicarbonate or disodium hydrogen phosphate. - Use a milder oxidizing agent or a catalytic system. |
| Epoxidation | If other sites of unsaturation are present in the molecule (not applicable to the parent pinanone structure). | - Not applicable for this compound itself, but a consideration for derivatives. |
Experimental Protocol: Baeyer-Villiger Oxidation
This is a general protocol and may require optimization for this compound.
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Preparation: Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform).
-
Buffering (Optional): Add a buffer such as NaHCO3 or Na2HPO4 (2-3 equivalents) to control the pH.
-
Oxidant Addition: Cool the solution in an ice bath (0 °C) and slowly add the peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) (1.1-1.5 equivalents) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the excess oxidant by adding an aqueous solution of a reducing agent (e.g., sodium sulfite or sodium thiosulfate). Separate the organic layer.
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Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting lactone by column chromatography or crystallization.
Signaling Pathway: Baeyer-Villiger Oxidation of this compound
Caption: Baeyer-Villiger oxidation pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
Technical Support Center: Optimization of Hydroxypinanone-Mediated Synthesis
Welcome to the technical support center for the optimization of reaction conditions for hydroxypinanone-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of hydroxypinanone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of hydroxypinanone, primarily from the oxidation of α-pinene.
Q1: My α-pinene oxidation is resulting in a low yield of hydroxypinanone and a complex mixture of byproducts. What are the likely side products and how can I minimize them?
A1: Low yields of hydroxypinanone are often due to the formation of several byproducts. The most common byproducts in α-pinene oxidation are α-pinene oxide, verbenol, verbenone, and campholenic aldehyde.[1] The formation of these is highly dependent on the reaction conditions.
To minimize byproduct formation, consider the following:
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Choice of Oxidant: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate can be effective, they can also lead to over-oxidation or cleavage of the pinane ring. Milder oxidants or catalytic systems may offer better selectivity.
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Temperature Control: Higher reaction temperatures can favor isomerization and the formation of undesired byproducts like campholenic aldehyde.[2] It is crucial to maintain a consistent and optimized temperature throughout the reaction.
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Catalyst Selection: The acidity of the catalyst can influence the reaction pathway. For instance, acidic catalysts can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[2] Using a catalyst with neutral or slightly basic properties might be beneficial.
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product or the formation of more byproducts. Monitoring the reaction progress using techniques like Gas Chromatography (GC) is essential to stop the reaction at the optimal time.[2]
Q2: I am observing the formation of α-pinene oxide as the major product instead of hydroxypinanone. How can I favor the formation of the desired keto-alcohol?
A2: The formation of α-pinene oxide is a common outcome in the epoxidation of α-pinene. To promote the formation of hydroxypinanone (2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one), you need to facilitate the subsequent rearrangement or oxidation of the epoxide or directly hydroxylate the pinane ring.
Strategies to promote hydroxypinanone formation:
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Acid or Base Catalysis: The rearrangement of α-pinene oxide to other products can be influenced by the presence of an acid or base. Careful selection of a catalytic system that favors the desired rearrangement to a keto-alcohol precursor is necessary.
-
Oxidant System: Some oxidation systems are known to favor allylic oxidation, leading to verbenol and verbenone. To obtain hydroxypinanone, a system that favors the oxidation of the double bond and subsequent formation of a keto-alcohol is required.
Q3: The purification of my crude hydroxypinanone product is challenging due to the presence of oily, hard-to-separate impurities. What purification strategies are recommended?
A3: The purification of terpenoid compounds can be difficult due to their similar polarities and boiling points.
Recommended purification techniques:
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Column Chromatography: This is the most common method for purifying terpenoids. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate hydroxypinanone from less polar byproducts like unreacted α-pinene and α-pinene oxide, and more polar byproducts.
-
Fractional Distillation: If the boiling points of the components in the mixture are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: If hydroxypinanone can be induced to crystallize from a suitable solvent system, this can be a highly effective method for achieving high purity.
Q4: My reaction is not proceeding to completion, and a significant amount of starting material (α-pinene) remains. What are the possible causes and solutions?
A4: Incomplete conversion can be due to several factors.
Troubleshooting incomplete reactions:
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Insufficient Oxidant: Ensure the stoichiometry of the oxidant to the substrate is correct. A slight excess of the oxidant may be required, but a large excess can lead to over-oxidation.
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction. Using a more robust catalyst or adding a fresh portion of the catalyst might be necessary.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature can enhance the reaction rate, but this must be balanced against the potential for increased byproduct formation.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the contact between the reactants and the catalyst, leading to a slower reaction rate.
Optimization of Reaction Conditions
The optimal conditions for hydroxypinanone synthesis can vary significantly depending on the chosen methodology. The following table summarizes key parameters to consider for optimization, based on studies of α-pinene oxidation.
| Parameter | Range/Options | Considerations |
| Substrate | α-pinene | Ensure high purity of the starting material. |
| Oxidant | H₂O₂, O₂, KMnO₄, t-BuOOH | The choice of oxidant affects selectivity and reaction rate. |
| Catalyst | Ti-based (e.g., TS-1, Ti-SBA-15), Metal salts | Catalyst acidity and structure influence product distribution.[1][3] |
| Solvent | Acetonitrile, Acetone, Solvent-free | The solvent can affect the solubility of reactants and the reaction pathway.[4] |
| Temperature | 50 - 100 °C | Higher temperatures increase reaction rate but may decrease selectivity.[1] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress to determine the optimal time.[1] |
| pH/Additives | Acidic, Basic, Neutral | Additives can influence the reaction mechanism and product selectivity. |
Experimental Protocols
The following is a generalized protocol for the synthesis of hydroxypinanone via the oxidation of α-pinene. This protocol should be considered a starting point and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
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α-pinene
-
Oxidizing agent (e.g., potassium permanganate)
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Solvent (e.g., acetone, water)
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Catalyst (if applicable)
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Sodium bisulfite (for quenching)
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Reaction flask with a stirrer and temperature control
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Separatory funnel
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Rotary evaporator
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Chromatography equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve α-pinene in the chosen solvent. If a catalyst is used, add it to the mixture.
-
Oxidation: Cool the mixture to the desired temperature (e.g., 0-5 °C) using an ice bath. Slowly add the oxidizing agent solution dropwise while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bisulfite until the color of the oxidant disappears.
-
Workup: Extract the reaction mixture with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the synthesis of hydroxypinanone.
References
Technical Support Center: Purification of 2-Hydroxy-3-pinanone and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-hydroxy-3-pinanone and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these bicyclic monoterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-hydroxy-3-pinanone samples?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include unreacted starting materials like α-pinene or its oxide, by-products from oxidation or reduction steps, and structurally related isomers. Aldehydic impurities can also be present due to over-oxidation or rearrangement.
Q2: Which purification techniques are most suitable for 2-hydroxy-3-pinanone?
A2: The choice of purification method depends on the nature of the impurities and the scale of your experiment. Common techniques include:
-
Recrystallization: Since 2-hydroxy-3-pinanone is a solid at room temperature, recrystallization is often an effective method for removing small amounts of impurities.[1][2]
-
Column Chromatography: Silica gel or alumina column chromatography is a versatile technique for separating the target compound from a wide range of impurities.
-
Distillation under Reduced Pressure (Vacuum Distillation): This method is suitable for separating compounds with different boiling points and can be effective for removing volatile or high-boiling impurities. For structurally similar compounds like 3-hydroxybutanone, vacuum distillation has been successfully employed.[3]
Q3: How can I assess the purity of my 2-hydroxy-3-pinanone sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile components in your sample.[4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, especially for less volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 38.5 °C) indicates high purity.[1]
Q4: 2-Hydroxy-3-pinanone is an α-hydroxy ketone. Are there any specific stability concerns during purification?
A4: Yes, α-hydroxy ketones can be sensitive to certain conditions. They can undergo rearrangement reactions, particularly under acidic or basic conditions.[8] It is advisable to use neutral conditions whenever possible and to avoid excessive heat, which could lead to degradation.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Perform small-scale solubility tests to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[9][10] |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[2][10] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature to promote the formation of pure crystals, then cool in an ice bath.[2] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper to prevent the compound from crystallizing out of solution prematurely. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
Issue 2: Incomplete Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Optimize the eluent polarity using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. |
| Column overloading. | Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). |
| Cracks or channels in the column packing. | Ensure the column is packed uniformly to prevent uneven solvent flow. |
| Co-elution of impurities. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. |
Issue 3: Product Decomposition During Purification
| Potential Cause | Troubleshooting Step |
| Exposure to acidic or basic conditions. | Neutralize the crude product before purification. Use neutral solvents and stationary phases. |
| High temperatures during distillation or solvent removal. | Use a rotary evaporator at reduced pressure to remove solvents at a lower temperature. For distillation, use a vacuum to lower the boiling point. |
| Presence of oxidative impurities. | Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Quantitative Data Summary
The following table provides typical recovery and purity data for common purification techniques. Note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | References |
| Recrystallization | 70-90 | >98 | [11] |
| Column Chromatography | 60-85 | >99 | |
| Vacuum Distillation | 80-95 | >98 | [3] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Hydroxy-3-pinanone
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Solvent Selection: In a small test tube, add about 20-30 mg of the crude 2-hydroxy-3-pinanone. Add a few drops of a test solvent (e.g., hexane, ethyl acetate, or a mixture) and observe the solubility at room temperature and after gentle heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-hydroxy-3-pinanone and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of 2-Hydroxy-3-pinanone Derivatives
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the appropriate stationary phase (silica gel is common) and eluent system. A good eluent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and show good separation from impurities.
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Recrystallization workflow for 2-hydroxy-3-pinanone.
Caption: Troubleshooting logic for purification issues.
References
- 1. echemi.com [echemi.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. DSpace [cora.ucc.ie]
Technical Support Center: Asymmetric Alkylation Reactions
Welcome to the technical support center for asymmetric alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your asymmetric alkylation experiments.
Issue 1: Low Yield or Incomplete Conversion
You are observing a low yield of your desired alkylated product, or the reaction does not proceed to completion.
Question: My asymmetric alkylation reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in asymmetric alkylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can act as catalyst poisons or participate in side reactions.[1] Ensure all materials are of high purity and solvents are anhydrous.
-
Catalyst Activity and Loading: The catalyst may be deactivated or used at a suboptimal loading. Catalyst deactivation can be caused by exposure to air or moisture, or by impurities in the reaction mixture.[2] Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Reaction Conditions: Temperature, concentration, and reaction time significantly impact yield.
-
Temperature: Lowering the temperature can sometimes improve selectivity and prevent catalyst decomposition, although it may require longer reaction times.[1] Conversely, some reactions require higher temperatures to overcome activation barriers.
-
Concentration: High concentrations can sometimes lead to catalyst aggregation and reduced activity.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR.
-
-
Side Reactions: Undesired reactions such as elimination, multiple alkylations, or reaction with the solvent can consume starting materials and reduce the yield of the desired product.[3] Analyze the crude reaction mixture to identify any major byproducts.
Issue 2: Low Enantioselectivity (ee)
The reaction produces the desired product, but with a low enantiomeric excess.
Question: My asymmetric alkylation is proceeding with a good yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge and can be influenced by a variety of factors related to the catalyst, substrate, and reaction conditions.
-
Chiral Ligand Purity: The enantiomeric purity of the chiral ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee. Ensure the ligand is of high enantiomeric purity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, enantioselectivity.[4] A screening of different solvents is often beneficial.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[5]
-
Base Selection (for enolate alkylations): The choice of base can affect the enolate geometry (E/Z), which in turn can influence the stereochemical outcome.[3]
-
Substrate-Ligand Matching: In some cases, a particular chiral ligand may not be optimal for a specific substrate. It may be necessary to screen different ligands to find the best match for your substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in an asymmetric alkylation reaction?
A1: The most critical parameters are typically the choice and purity of the chiral catalyst/ligand, the reaction temperature, and the solvent. The catalyst dictates the chiral environment, temperature affects the energy difference between diastereomeric transition states, and the solvent can influence the conformation of the catalyst-substrate complex.
Q2: How can I minimize the formation of dialkylated byproducts?
A2: To minimize dialkylation, you can try the following:
-
Use a slow addition of the alkylating agent.
-
Employ a bulky base to favor mono-deprotonation.
-
Use a stoichiometric amount of the alkylating agent or a slight excess of the nucleophile.
Q3: My catalyst seems to be deactivating during the reaction. What can I do?
A3: Catalyst deactivation can be caused by impurities, thermal instability, or air/moisture sensitivity.[1]
-
Purify all reagents and solvents meticulously. Common poisons for transition metal catalysts include sulfur and certain nitrogen-containing compounds.[2]
-
Ensure strict inert atmosphere techniques (glovebox or Schlenk line) if your catalyst is air or moisture sensitive.[1]
-
Optimize the reaction temperature to avoid thermal decomposition of the catalyst.[1]
Q4: I am having trouble purifying my chiral product. Any suggestions?
A4: Purification of chiral products often requires specialized techniques.
-
Chiral chromatography: Chiral HPLC or SFC are powerful methods for separating enantiomers and determining enantiomeric excess.
-
Diastereomeric salt formation: If your product has an acidic or basic handle, you can form a salt with a chiral resolving agent, separate the diastereomeric salts by crystallization, and then liberate the desired enantiomer.[6]
-
Standard column chromatography can be used to remove achiral impurities before attempting chiral separation.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Asymmetric Alkylation
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 | Ligand A | Toluene | 25 | 65 | 70 |
| 2 | 5 | Ligand A | THF | 25 | 72 | 75 |
| 3 | 5 | Ligand A | DCM | 25 | 58 | 65 |
| 4 | 5 | Ligand B | THF | 25 | 85 | 92 |
| 5 | 5 | Ligand B | THF | 0 | 82 | 97 |
| 6 | 2.5 | Ligand B | THF | 0 | 75 | 96 |
| 7 | 5 | Ligand B | MTBE | 0 | 88 | 95 |
This table is a representative example and the specific conditions will vary depending on the reaction.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of a Ketone Enolate
This protocol describes a general procedure for the asymmetric allylation of a ketone to form a quaternary carbon center.[7]
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
Chiral ligand (e.g., a phosphinooxazoline, PHOX, ligand)
-
Ketone substrate
-
Allyl carbonate
-
Anhydrous solvent (e.g., THF, toluene)
-
Base (e.g., LHMDS, LDA)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 2.5 mol%) and the chiral ligand (e.g., 5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Enolate Formation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C). In a separate flask, dissolve the ketone (1.0 equiv) in the anhydrous solvent and add it to the catalyst solution. Slowly add the base (e.g., 1.1 equiv of LHMDS) dropwise to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the allyl carbonate (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-allylated ketone.
-
Analysis: Characterize the product by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 4. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nijournals.org [nijournals.org]
- 7. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of base selection on stereoselectivity with 2-hydroxy-3-pinanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-hydroxy-3-pinanone as a chiral auxiliary, with a focus on the critical role of base selection in controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-hydroxy-3-pinanone in stereoselective synthesis?
A1: (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone is a widely used chiral auxiliary. When attached to a substrate, its rigid bicyclic structure creates a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one stereoisomer over others in reactions such as aldol additions and alkylations.
Q2: How does the choice of base influence the stereochemical outcome of reactions involving 2-hydroxy-3-pinanone derivatives?
A2: The choice of base is critical as it dictates the formation and nature of the enolate intermediate. The base's metal counterion (e.g., Li⁺, Na⁺, K⁺, Ti⁴⁺) and its steric bulk influence the geometry (E/Z) of the enolate and whether the reaction proceeds under chelation or non-chelation control. These factors directly impact the diastereoselectivity of the product.
Q3: What is "chelation control," and how does it apply to 2-hydroxy-3-pinanone systems?
A3: Chelation control refers to the formation of a cyclic intermediate where a metal ion from the base or a Lewis acid coordinates to both the carbonyl oxygen and the hydroxyl group of the 2-hydroxy-3-pinanone moiety. This locks the conformation of the enolate, leading to a highly organized transition state and often high diastereoselectivity. Bases with strongly coordinating cations like Li⁺, Mg²⁺, or Zn²⁺ are more likely to promote chelation.
Q4: What is the Felkin-Anh model, and when is it relevant in these reactions?
A4: The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter when chelation is not the dominant pathway. This typically occurs with bulky, non-chelating bases or when the hydroxyl group is protected with a bulky silyl group. The model posits that the largest substituent on the adjacent stereocenter orients itself anti to the incoming nucleophile to minimize steric hindrance.
Q5: Can the same substrate yield different stereoisomers by simply changing the base?
A5: Yes. By selecting a base that promotes chelation control, one diastereomer can be favored. Conversely, using a base that disfavors chelation can lead to the formation of the opposite diastereomer, as predicted by the Felkin-Anh model.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Alkylation Reactions
Problem: Low diastereomeric ratio (d.r.) observed in the α-alkylation of a glycine Schiff base derivative of 2-hydroxy-3-pinanone.
Possible Causes and Solutions:
-
Inappropriate Base Selection: The choice of base significantly impacts the stereochemical outcome. For instance, while lithium diisopropylamide (LDA) can provide moderate diastereoselectivity, other bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) may offer different levels of selectivity due to variations in steric bulk and cation size.
-
Recommendation: Screen a variety of bases to find the optimal one for your specific substrate and electrophile. Start with LDA as a baseline and then explore other lithium amides or even sodium and potassium bases.
-
-
Temperature Control: Enolate formation and alkylation are often kinetically controlled processes. Running the reaction at too high a temperature can lead to enolate equilibration and a loss of stereoselectivity.
-
Recommendation: Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Ensure efficient stirring to maintain a homogenous temperature.
-
-
Slow Addition: Rapid addition of the electrophile can lead to localized warming and side reactions, reducing diastereoselectivity.
-
Recommendation: Add the alkylating agent slowly and dropwise to the enolate solution at low temperature.
-
Issue 2: Unexpected Stereoisomer Formation in Aldol Reactions
Problem: The major diastereomer obtained from an aldol reaction is the opposite of what was expected based on a chelation-controlled model.
Possible Causes and Solutions:
-
Base Counterion Effect: The metal counterion of the base may not be sufficiently Lewis acidic to promote strong chelation. For example, potassium enolates are generally less chelating than lithium enolates.
-
Recommendation: To favor chelation, use lithium-based reagents (e.g., LDA, n-BuLi). If non-chelation control is desired, consider potassium or sodium bases (e.g., KHMDS, NaHMDS).
-
-
Use of Lewis Acid Additives: The addition of a strong Lewis acid can override the influence of the base's counterion and enforce a specific transition state geometry.
-
Recommendation: To enhance chelation control, consider the addition of Lewis acids like TiCl₄ or MgBr₂. These can form highly organized, six-membered transition states, leading to excellent diastereoselectivity.[1] Conversely, non-chelating Lewis acids like BF₃·OEt₂ may favor the Felkin-Anh product.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the degree of chelation. Highly coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for binding to the metal cation, potentially disrupting chelation.
-
Recommendation: For reactions where chelation is desired, consider using less coordinating solvents like toluene or dichloromethane.
-
Data Presentation
Table 1: Effect of Base on Diastereoselectivity in the Alkylation of a Pinene-Based Chiral Auxiliary System
| Base | Diastereomeric Ratio (anti/syn) | π-Facial Selectivity |
| Lithium Diisopropylamide (LDA) | Moderate | Moderate |
| Lithium Isopropylcyclohexylamide (LICA) | Reduced | Reduced |
| Lithium Tetramethylpiperidide (LTMP) | Reduced | Reduced |
Note: This table summarizes qualitative findings reported for a pinene-based ester system, which can serve as a guiding principle for reactions with 2-hydroxy-3-pinanone derivatives.[2]
Experimental Protocols
Protocol: Titanium Tetrachloride-Mediated Aldol Reaction
This protocol describes a general procedure for the highly diastereoselective aldol reaction of a ketone with an aldehyde, mediated by TiCl₄, which can be adapted for substrates derived from 2-hydroxy-3-pinanone.
Materials:
-
Ketone derived from 2-hydroxy-3-pinanone
-
Aldehyde
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dry dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the ketone in dry CH₂Cl₂ under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equivalents) to the stirred solution. The solution will typically turn a deep red or yellow color.
-
After stirring for 5-10 minutes, add DIPEA (1.1 equivalents) dropwise. Stir the resulting mixture for 30-60 minutes at -78 °C to allow for enolate formation.
-
Add a solution of the aldehyde (1.0 equivalent) in dry CH₂Cl₂ dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below -75 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Mandatory Visualizations
Logical Relationship: Chelation vs. Non-Chelation Control
Caption: Base and solvent choice dictate the reaction pathway.
Experimental Workflow: Aldol Reaction
Caption: Workflow for a TiCl₄-mediated aldol reaction.
References
Managing temperature effects in aldol reactions for optimal yield and selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature effects in aldol reactions for optimal yield and selectivity.
Troubleshooting Guides & FAQs
Enolate Formation and Regioselectivity
??? Question: I am getting a mixture of regioisomers. How can I control which enolate is formed?
??? Question: My reaction is not proceeding to completion at low temperatures. What can I do?
Yield and Product Distribution
??? Question: My primary product is the aldol condensation product (α,β-unsaturated carbonyl), but I want the aldol addition product (β-hydroxy carbonyl). How can I prevent the elimination reaction?
??? Question: Conversely, how do I favor the formation of the aldol condensation product?
??? Question: I am observing a low yield of my desired product. What are the potential temperature-related causes?
Selectivity
??? Question: How does temperature affect the stereoselectivity (syn vs. anti) of my aldol reaction?
Quantitative Data Summary
Table 1: Temperature and Base Effects on Enolate Formation
| Desired Enolate | Temperature | Base | Solvent | Rationale |
| Kinetic | -78 °C | LDA (Lithium Diisopropylamide) | Aprotic (e.g., THF) | Favors rapid deprotonation of the less hindered proton; irreversible at low temp.[1][2][3] |
| Thermodynamic | 0 °C to Reflux | NaH, NaOEt, NaOH, KOH | Protic or Aprotic | Allows for equilibrium to be established, favoring the more stable enolate.[4][2][5] |
Table 2: General Temperature Guidelines for Aldol Product Selectivity
| Desired Product | Recommended Temperature | Rationale |
| Aldol Addition Product | 0 - 5 °C (or lower) | Disfavors the endergonic dehydration step.[6] |
| Aldol Condensation Product | Room Temperature to Reflux (e.g., 80-85 °C) | Provides the activation energy for the elimination of water, often making the reaction irreversible.[6][7][8][9] |
Key Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Aldol Addition
This protocol outlines the steps for a stereoselective aldol addition favoring the kinetic enolate.
Materials:
-
Ketone
-
Lithium Diisopropylamide (LDA) solution in THF
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve the ketone in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 equivalents) dropwise to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for an Aldol Condensation
This protocol describes a typical procedure to obtain the α,β-unsaturated carbonyl product.
Materials:
-
Aldehyde or Ketone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone in ethanol.[9]
-
In a separate beaker, prepare an aqueous solution of NaOH.
-
Slowly add the NaOH solution to the ethanolic solution of the carbonyl compound with vigorous stirring at room temperature.[9]
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (e.g., 80-85 °C) for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Transfer the mixture to a separatory funnel and add diethyl ether.[9]
-
Wash the organic layer sequentially with deionized water and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purify the crude product by vacuum distillation or column chromatography.[9]
Visualizations
Caption: Temperature dictates the final product in an aldol reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Regioselective Formation of Enolates [jove.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected stereochemical outcomes in pinanone auxiliary reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pinanone-based chiral auxiliaries. The following information addresses common challenges and unexpected stereochemical outcomes in reactions such as aldol additions, Michael additions, and alkylations.
Troubleshooting Guides and FAQs
Aldol Reactions
Question 1: My aldol reaction is showing low diastereoselectivity or an unexpected syn/anti ratio. What are the potential causes?
Answer:
Unexpected stereoselectivity in pinanone-mediated aldol reactions can arise from several factors. Key parameters to investigate include the choice of base, the Lewis acid, reaction temperature, and the solvent system.
-
Base Selection: The choice of base for enolate formation is critical. While lithium diisopropylamide (LDA) is commonly used, other bases like lithium hexamethyldisilazide (LHMDS) or lithium tetramethylpiperidide (LTMP) can sometimes lead to unexpected changes in the syn/anti ratio. An unexpected effect of the base on stereoselectivity has been observed in aldol reactions with pinene-based auxiliaries.
-
Lewis Acid: The Lewis acid used to mediate the aldol addition plays a crucial role in the transition state geometry. Titanium complexes are often employed with Schiff bases derived from (+)-(1R,2R,5R)-2-hydroxy-3-pinanone to achieve high erythro selectivity. A change in the Lewis acid (e.g., from TiCl₄ to SnCl₄) can alter the chelation state and, consequently, the diastereoselectivity.
-
Temperature: Aldol reactions are highly sensitive to temperature. Lower temperatures (e.g., -78 °C) generally favor the kinetically controlled product and enhance diastereoselectivity. Inconsistent temperature control can lead to a mixture of diastereomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation of the enolate and the tightness of the transition state. Tetrahydrofuran (THF) is a common solvent, but in some cases, the addition of a co-solvent may be beneficial.
Question 2: I am observing the formation of the unexpected diastereomer, suggesting attack from the sterically hindered face of the enolate. Why might this be happening?
Answer:
While the bulky pinanone auxiliary is designed to block one face of the enolate, anomalous reactions have been observed where the electrophile preferentially attacks from the seemingly more hindered side. This can be due to:
-
Chelation Control: In certain cases, the Lewis acid and the substrate can form a rigid chelated intermediate that presents an unexpected face for electrophilic attack. The geometry of this chelate can be influenced by the specific Lewis acid and the substrate structure.
-
Non-chelated Transition State: Under certain conditions, the reaction may proceed through a non-chelated, open transition state, which can lead to a different stereochemical outcome than the expected Zimmerman-Traxler model.
-
Substrate-Specific Interactions: The electronic and steric properties of the aldehyde and the enolate can lead to unexpected substrate-auxiliary interactions that favor an alternative transition state.
Michael Additions
Question 3: My Michael addition using a glycine Schiff base derived from hydroxypinanone is giving a low diastereomeric excess (d.e.). How can I improve this?
Answer:
For Michael additions of chiral glycine Schiff bases, the reaction temperature is a critical parameter for stereocontrol. It has been observed that the choice of reaction temperature can even lead to the formation of the opposite enantiomer.
-
Temperature Optimization: A systematic screening of the reaction temperature is highly recommended. Running the reaction at lower temperatures (e.g., -78 °C, -40 °C) or even at room temperature can have a dramatic effect on the diastereoselectivity.
-
Base and Solvent System: The combination of the base used for deprotonation and the solvent can influence the aggregation and reactivity of the nucleophile. It is advisable to explore different combinations to optimize the d.e.
-
Michael Acceptor: The structure of the Michael acceptor can also influence the stereochemical outcome. Electron-poor α,β-unsaturated compounds generally work well, but steric hindrance on the acceptor can reduce diastereoselectivity.
Alkylations
Question 4: I am struggling with low diastereoselectivity in the alkylation of an enolate derived from a pinanone auxiliary. What factors should I consider?
Answer:
High diastereoselectivity in alkylations with pinanone auxiliaries relies on effective facial blocking by the bulky pinane framework. If you are observing low selectivity, consider the following:
-
Enolate Geometry: The geometry of the enolate (E/Z) can influence the stereochemical outcome. The choice of base and deprotonation conditions can affect the E/Z ratio.
-
Electrophile: The size and reactivity of the alkylating agent are important. Smaller, more reactive electrophiles may exhibit lower selectivity.
-
Additives: The addition of salts, such as lithium chloride (LiCl), can break up enolate aggregates and lead to a more defined transition state, thereby improving diastereoselectivity.
-
Temperature: As with other stereoselective reactions, lower temperatures are generally preferred for alkylations to enhance selectivity.
Auxiliary Cleavage
Question 5: I am concerned about epimerization of my product during the cleavage of the pinanone auxiliary. What are the recommended cleavage conditions?
Answer:
Cleavage of the pinanone auxiliary must be performed under conditions that do not compromise the stereochemical integrity of the product.
-
For Amino Acid Products: Hydrolysis of Schiff base intermediates is typically achieved under mild acidic conditions. Careful pH control is crucial to prevent racemization of the newly formed α-amino acid.
-
General Considerations: It is important to monitor the cleavage reaction closely and to purify the product promptly. If epimerization is suspected, it is advisable to screen different cleavage reagents and conditions on a small scale.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving pinanone auxiliaries. Please note that results can be highly substrate- and condition-dependent.
Table 1: Diastereoselective Alkylation of a Glycine tert-butyl ester imine with (+)-(R,R,R)-2-hydroxy-3-pinanone
| Electrophile | Additive | Enantiomeric Excess (ee) |
| 1-bromo-2-fluoroethane | None | >96% |
| 1-bromo-2-fluoroethane | Li/Mg exchange | Increased selectivity |
| 3-bromo-2-fluoropropene | DMPU | Increased selectivity |
Table 2: Stereoselectivity in Michael Addition of a Glycine Schiff Base from (S)-2-hydroxy-3-pinanone
| Michael Acceptor | Temperature | Stereochemical Outcome |
| Vinyl phosphorus compound | Optimized | Good optical yield for (S)-(+)-Phosphinothricin |
| Vinyl phosphorus compound | Different Temperature | Can produce (R)-(−)-Phosphinothricin |
Note: Specific d.r. and e.e. values were not provided in the search results in a tabular format.
Experimental Protocols
The following are generalized protocols. For specific substrates, optimization of stoichiometry, reaction times, and temperatures may be necessary.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the pinanone auxiliary-derived substrate in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Lewis Acid Addition (if applicable): If a Lewis acid such as TiCl₄ is used, it is typically added to the substrate before the base.
-
Aldehyde Addition: Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Asymmetric Michael Addition
-
Nucleophile Formation: To a solution of the glycine Schiff base derived from hydroxypinanone in an anhydrous solvent at the desired temperature (e.g., -78 °C to room temperature), add the appropriate base (e.g., LDA, LHMDS).
-
Michael Addition: Add the Michael acceptor dropwise to the solution of the nucleophile.
-
Reaction: Stir the reaction mixture until completion as monitored by TLC.
-
Quench and Work-up: Quench the reaction with a suitable proton source (e.g., saturated aq. NH₄Cl) and perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
Protocol 3: General Procedure for Asymmetric Alkylation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the pinanone auxiliary-derived substrate in anhydrous THF and cool to -78 °C. Add LDA (1.05 equivalents) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.1 equivalents) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction time will vary depending on the electrophile.
-
Quench and Work-up: Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive work-up.
-
Purification: Purify the product via flash chromatography.
Protocol 4: General Procedure for Auxiliary Cleavage (Hydrolysis of Schiff Base)
-
Hydrolysis: Dissolve the Schiff base product in a suitable solvent system (e.g., THF/water).
-
Acidification: Carefully add a mild acid (e.g., dilute HCl) to adjust the pH to effect hydrolysis. Monitor the reaction by TLC.
-
Work-up: Once hydrolysis is complete, neutralize the solution and perform an extractive work-up to separate the product from the chiral auxiliary. The auxiliary can often be recovered and recycled.
Visualizations
Technical Support Center: Purifying Diastereomeric Products by Recrystallization
Welcome to the Technical Support Center for diastereomeric recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of diastereomeric products.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying diastereomers via recrystallization?
A1: Diastereomeric recrystallization is a powerful technique for separating enantiomers. It involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by crystallization. The less soluble diastereomer will preferentially crystallize from a suitable solvent, enabling its isolation in a purified form.[1]
Q2: Why is the choice of solvent so critical for a successful separation?
A2: The success of diastereomeric recrystallization hinges on the difference in solubility between the two diastereomeric salts. An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired one at a specific temperature. Screening various solvents with different polarities and hydrogen-bonding capabilities is a common practice to find the optimal solvent system.[1]
Q3: What are the key characteristics of an effective chiral resolving agent?
A3: A good chiral resolving agent should possess several key attributes:
-
It must be enantiomerically pure.
-
It should readily form stable, crystalline salts with the compound to be resolved.
-
The resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent.
-
It should be easily recoverable for reuse after the resolution is complete.
-
It must be chemically stable and not prone to racemization under the experimental conditions.[2][3]
Q4: How does the rate of cooling impact the diastereomeric excess (d.e.) of the final product?
A4: The cooling rate is a critical parameter. Slow cooling generally promotes the selective crystallization of the less soluble diastereomer, leading to the formation of larger and purer crystals. Conversely, rapid cooling can lead to the co-precipitation of both diastereomers, trapping the more soluble diastereomer within the crystal lattice and resulting in a lower diastereomeric excess.[4]
Troubleshooting Guide
Issue 1: No crystals form upon cooling the solution.
-
Possible Cause 1: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Suggested Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts. Then, allow the solution to cool again.[4]
-
-
Possible Cause 2: The energy barrier for nucleation has not been overcome.
Issue 2: The isolated solid has a low diastereomeric excess (d.e.).
-
Possible Cause 1: The chosen solvent system does not provide a sufficient difference in solubility between the diastereomers.
-
Suggested Solution: Conduct a solvent screen to identify a more selective solvent or a mixture of solvents.[4]
-
-
Possible Cause 2: The cooling rate was too fast, causing co-precipitation.
-
Suggested Solution: Slow down the cooling process by insulating the flask or placing it in a temperature-controlled bath that cools gradually.[4]
-
-
Possible Cause 3: The initial ratio of diastereomers is close to the eutectic composition.
-
Suggested Solution: Consider performing a second recrystallization on the enriched material to further improve the diastereomeric excess.[4]
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The compound is precipitating from the solution at a temperature above its melting point.
-
Suggested Solution: Reheat the mixture to redissolve the oil and add a small amount of additional solvent to lower the saturation temperature. Alternatively, try a different solvent system with a lower boiling point.[4]
-
-
Possible Cause 2: The presence of impurities is depressing the melting point of the product.
-
Suggested Solution: If impurities are suspected, consider a pre-purification step, such as treating the solution with activated charcoal, before attempting recrystallization.[4] The presence of a diastereomeric impurity can promote oiling out and significantly decrease the efficiency of the resolution.[5]
-
Issue 4: The recovery yield of the desired diastereomer is very low.
-
Possible Cause 1: An excessive amount of solvent was used, leaving a significant portion of the desired product dissolved in the mother liquor.[4]
-
Suggested Solution 1: Before filtering, ensure that crystallization is complete by cooling the mixture in an ice bath.[4]
-
Suggested Solution 2: Minimize the amount of cold solvent used to wash the crystals during filtration.[4]
-
Suggested Solution 3: Concentrate the mother liquor and cool it again to obtain a second crop of crystals, which may have a lower d.e.[4]
-
-
Possible Cause 2: The crystals were filtered while the solution was still warm.
-
Suggested Solution: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation before filtration.[4]
-
Data Presentation
Table 1: Illustrative Solvent Screening for the Resolution of a Racemic Acid with (R)-1-Phenylethanamine.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Observations |
| Methanol | 65 | 75 | Rapid crystallization upon cooling. |
| Ethanol | 88 | 60 | Slower crystal growth, well-formed needles. |
| Isopropanol | 95 | 45 | Very slow crystallization over several hours. |
| Acetone | 55 | 80 | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92 | 52 | Good crystal formation upon slow cooling. |
| Note: This data is illustrative and highly dependent on the specific substrates.[4] |
Table 2: Resolution of Racemic Ketoprofen with (-)-Cinchonidine.
| Solvent System | Number of Recrystallizations | Yield of Salt (%) | % S-enantiomer in Salt |
| Ethyl Acetate / Methanol | 1 | 44 | 86 |
| Ethyl Acetate / Methanol | 2 | - | >95 |
| Data extracted from a patent, demonstrating the enrichment of the S-enantiomer of ketoprofen.[6][7] |
Experimental Protocols
Protocol 1: Resolution of a Racemic Carboxylic Acid (Ibuprofen) with a Chiral Amine ((S)-(-)-α-phenethylamine)
-
Salt Formation:
-
In a 125 mL Erlenmeyer flask, combine approximately 15 mmol of racemic ibuprofen with 30 mL of 0.5M KOH.
-
Heat the mixture to 75-85 °C with stirring until most of the ibuprofen dissolves.
-
Slowly add one molar equivalent of (S)-(-)-α-phenethylamine to the warm solution.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[8]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent (e.g., the mother liquor or a fresh, cold solvent) to remove any adhering soluble impurities.[8]
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected crystals in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH < 2) to precipitate the enantiomerically enriched ibuprofen.
-
Extract the ibuprofen into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.[2]
-
Protocol 2: Resolution of a Racemic Amine with a Chiral Acid ((+)-Di-p-toluoyl-D-tartaric Acid - DPTTA)
-
Solvent Selection:
-
Perform a preliminary screening to identify a suitable solvent or solvent mixture that provides a good balance of solubility and differential crystallization of the diastereomeric salts.
-
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-DPTTA (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating and stirring until a clear solution is obtained.[9]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
For further precipitation, the flask can be placed in a refrigerator or an ice bath.[9]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.[9]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10).
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent to yield the enantiomerically enriched amine.[9]
-
Visualizations
Caption: A generalized experimental workflow for the purification of diastereomeric products via recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during diastereomeric recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. advanceseng.com [advanceseng.com]
- 5. sketchviz.com [sketchviz.com]
- 6. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 7. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
Welcome to the technical support center for chiral synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the critical step of chiral auxiliary cleavage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during chiral auxiliary cleavage?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[1] This is a significant issue in pharmaceutical development and asymmetric synthesis because enantiomers of a chiral drug can have vastly different biological activities and safety profiles.[2] During chiral auxiliary cleavage, the goal is to remove the auxiliary group that guided the stereoselective reaction, leaving the desired enantiomerically pure product. If racemization occurs, the enantiomeric purity of the final product is compromised, diminishing the effectiveness of the asymmetric synthesis.[1]
Q2: What are the common causes of racemization during auxiliary cleavage?
A2: Racemization during auxiliary cleavage is often caused by harsh reaction conditions that facilitate the formation of achiral intermediates, such as enolates.[3] Key factors include:
-
Strongly Basic or Acidic Conditions: The presence of strong bases or acids can deprotonate the stereogenic center, leading to a loss of stereochemical integrity.[3]
-
High Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3]
-
Prolonged Reaction Times: Longer exposure to racemization-prone conditions increases the likelihood of epimerization.[3]
-
Solvent Effects: The choice of solvent can influence the stability of intermediates that are susceptible to racemization.[3]
Q3: Which chiral auxiliaries are more susceptible to racemization during cleavage?
A3: While racemization can be a concern with many chiral auxiliaries, the susceptibility often depends on the stability of the stereocenter in the substrate and the specific cleavage conditions required. For instance, systems where the stereocenter is adjacent to a carbonyl group are prone to enolization and subsequent racemization under basic or acidic conditions. The specific structure of the N-acylated product derived from auxiliaries like Evans oxazolidinones can influence the ease of enolate formation.
Q4: How can I detect and quantify racemization after cleavage?
A4: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your product, which quantifies the extent of racemization. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for accurately separating and quantifying enantiomers.[4]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the product with a chiral agent to form diastereomers that can be distinguished by NMR.[5]
-
Polarimetry: A traditional method that measures the rotation of plane-polarized light, which is proportional to the enantiomeric excess.[4]
-
Capillary Electrophoresis (CE): An effective technique for separating enantiomers based on their differential migration in an electric field.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Causes | Solutions & Recommendations |
| Significant loss of enantiomeric purity (low ee) after cleavage. | Harsh reaction conditions (high temperature, strong base/acid).[3] | Optimize reaction conditions by lowering the temperature; cryogenic conditions are often beneficial.[3] Use milder bases or acids if the reaction allows. |
| Prolonged reaction time.[3] | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the cleavage is complete. | |
| Unstable chiral intermediates.[3] | Choose cleavage reagents that proceed through stereochemically stable intermediates. Consider a different cleavage protocol if the current one is problematic. | |
| Inappropriate solvent choice.[3] | Screen different solvents. Aprotic solvents are often preferred to minimize the stabilization of charged intermediates that can lead to racemization.[3] | |
| Racemization observed during work-up or purification. | Exposure to strong acids or bases during aqueous work-up.[3] | Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
| Acidic nature of silica gel used in chromatography.[3] | Deactivate the silica gel with a base (e.g., triethylamine) before use, or use a neutral support like alumina for purification.[3] | |
| Incomplete cleavage of the chiral auxiliary. | Insufficient reagent stoichiometry or reaction time. | Increase the equivalents of the cleavage reagent or extend the reaction time, while carefully monitoring for potential racemization. |
| Steric hindrance around the cleavage site. | Consider a less sterically hindered cleavage reagent or a different cleavage method that is less sensitive to steric effects. |
Experimental Protocols
Below are detailed methodologies for common auxiliary cleavage procedures.
Protocol 1: Hydrolytic Cleavage of Evans Oxazolidinone to a Carboxylic Acid
This method is widely used for obtaining chiral carboxylic acids.[6]
Reagents and Materials:
-
N-acylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically a 4:1 ratio) at 0 °C.
-
Slowly add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether or ethyl acetate to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the desired carboxylic acid with several portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product as necessary (e.g., by chromatography or crystallization).
Note: The reaction of LiOH and H₂O₂ can generate oxygen gas, which can be a safety hazard in the presence of flammable organic solvents.[7] It is crucial to ensure proper venting and to consider using a reduced amount of H₂O₂ if possible.[7]
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol is suitable for obtaining chiral primary alcohols using a hydride reagent.[6]
Reagents and Materials:
-
N-acylated oxazolidinone
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated oxazolidinone in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Carefully add the hydride reagent (e.g., LiBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (for LiBH₄) or Rochelle's salt solution (for LiAlH₄).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol and the recovered auxiliary by column chromatography.
Visual Guides
Mechanism of Racemization via Enolate Formation
Caption: Racemization mechanism via a key achiral enolate intermediate.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
References
Validation & Comparative
Navigating the Stereochemistry of Terpenoids: A Comparative NMR Analysis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating these complex structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic features of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a bicyclic monoterpenoid, and offers a detailed protocol for its analysis.
While specific, publicly available ¹H and ¹³C NMR chemical shift and coupling constant data for this compound and its enantiomer, (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone, are not readily found in accessible databases, this guide furnishes a comprehensive framework for its analysis. This includes expected chemical shift ranges and a comparison with a structurally related bicyclic ketone, camphor, for which extensive NMR data is available.
Comparative NMR Data Analysis
The rigid bicyclo[3.1.1]heptane skeleton of 2-hydroxy-3-pinanone results in a well-defined spatial arrangement of its protons and carbons, leading to a characteristic NMR spectrum. The presence of a hydroxyl group and a ketone introduces significant electronic effects that influence the chemical shifts of nearby nuclei.
In the absence of specific literature data for this compound, the following tables provide expected chemical shift ranges for the key functional groups and proton environments. For comparative purposes, the experimentally determined ¹H and ¹³C NMR data for camphor, another well-characterized bicyclic monoterpenoid ketone, are provided.
Table 1: Comparative ¹H NMR Data
| Proton Environment | Expected Chemical Shift (δ) in this compound (ppm) | Camphor Chemical Shift (δ) (ppm) |
| Bridgehead Protons (CH) | 2.0 - 3.0 | 1.85, 2.35 |
| Methylene Protons (CH₂) | 1.5 - 2.5 | 1.38, 1.68, 1.95, 2.08 |
| Methyl Protons (CH₃) | 0.8 - 1.5 | 0.83, 0.92, 0.95 |
| Hydroxyl Proton (OH) | Variable (typically 2.0 - 4.0, broad) | N/A |
Table 2: Comparative ¹³C NMR Data
| Carbon Environment | Expected Chemical Shift (δ) in this compound (ppm) | Camphor Chemical Shift (δ) (ppm) |
| Carbonyl Carbon (C=O) | 210 - 220 | 219.7 |
| Carbonyl-adjacent Quaternary Carbon (C-OH) | 70 - 85 | N/A |
| Bridgehead Carbons (CH) | 40 - 60 | 43.2, 57.7 |
| Methylene Carbons (CH₂) | 20 - 40 | 27.1, 30.0, 43.4 |
| Methyl Carbons (CH₃) | 15 - 30 | 9.3, 19.2, 19.8 |
| Quaternary Carbon | 40 - 55 | 46.9 |
It is important to note that the enantiomer, (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone, will exhibit identical ¹H and ¹³C NMR spectra under standard achiral solvent conditions. Differentiation between enantiomers requires the use of chiral solvating agents or chiral shift reagents.
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed protocol for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds like hydroxy ketones.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
NMR Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of sufficient concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Two-Dimensional (2D) NMR Experiments:
To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming the stereochemistry of the molecule.
Visualization of the NMR Analysis Workflow
The logical flow of the NMR analysis process, from sample preparation to final structure elucidation, can be visualized as follows:
This comprehensive approach, combining high-resolution 1D and 2D NMR spectroscopy with detailed experimental protocols, provides a robust framework for the structural and stereochemical analysis of this compound and other complex chiral molecules. While the specific spectral data for this compound remains elusive in readily accessible public domains, the principles and comparative data outlined here offer a solid foundation for its characterization by researchers in the field.
A Comparative Guide to the Mass Spectrometry of 2-Hydroxy-3-pinanone and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry data for 2-hydroxy-3-pinanone and related compounds. Due to the limited availability of public quantitative mass spectra for 2-hydroxy-3-pinanone, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside published data for the related monoterpene, α-pinene, for comparative analysis.
Data Presentation: A Comparative Analysis of Mass Spectra
The following tables summarize the key mass spectral data for 2-hydroxy-3-pinanone (predicted) and α-pinene (experimental). This comparative data is essential for the identification and characterization of these compounds in complex mixtures.
Table 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for 2-Hydroxy-3-pinanone
| Predicted m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) | Fragmentation Pathway |
| 168 | [M]•+ (Molecular Ion) | [C₁₀H₁₆O₂]•+ | Low | Initial Ionization |
| 153 | [M - CH₃]•+ | [C₉H₁₃O₂]•+ | Moderate | Loss of a methyl group |
| 125 | [M - C₃H₇]•+ | [C₇H₉O₂]•+ | Moderate | Loss of an isopropyl group |
| 111 | [C₇H₁₁O]•+ | [C₇H₁₁O]•+ | High | α-cleavage at the carbonyl group |
| 83 | [C₆H₁₁]•+ | [C₆H₁₁]•+ | High | Cleavage of the pinane ring |
| 43 | [C₃H₇]•+ or [C₂H₃O]•+ | [C₃H₇]•+ / [C₂H₃O]•+ | Very High (Base Peak) | Isopropyl cation or acetyl cation |
Table 2: Experimental Electron Ionization Mass Spectrometry (EI-MS) Data for α-Pinene
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
| 136 | [M]•+ (Molecular Ion) | [C₁₀H₁₆]•+ | Moderate |
| 121 | [M - CH₃]•+ | [C₉H₁₃]•+ | Moderate |
| 93 | [M - C₃H₇]•+ | [C₇H₉]•+ | Very High (Base Peak) |
| 92 | [C₇H₈]•+ | [C₇H₈]•+ | High |
| 91 | [C₇H₇]•+ | [C₇H₇]•+ | High |
| 77 | [C₆H₅]•+ | [C₆H₅]•+ | Moderate |
Experimental Protocols: A Guide to Analysis
The following is a general experimental protocol for the analysis of 2-hydroxy-3-pinanone and its derivatives using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, plant extracts), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and remove interfering substances.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column is used.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for the separation of monoterpenoids.
-
Injection: 1 µL of the sample is injected in splitless or split mode (e.g., 1:10 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is used to prevent filament damage from the solvent peak.
-
3. Data Analysis
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of the reference standards or with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for GC-MS analysis and a plausible fragmentation pathway for 2-hydroxy-3-pinanone.
Caption: Experimental workflow for GC-MS analysis.
Caption: Plausible fragmentation pathway of 2-hydroxy-3-pinanone.
Navigating Stereochemistry: A Comparative Guide to Determining Enantiomeric Excess in Reactions Utilizing 2-Hydroxy-3-pinanone
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical measure of a reaction's success. This guide provides a comprehensive comparison of prevalent analytical methods for quantifying the enantiomeric purity of products derived from reactions employing the chiral auxiliary, (+)-2-hydroxy-3-pinanone. This auxiliary is frequently used in diastereoselective aldol reactions to synthesize valuable chiral building blocks like β-hydroxy-α-amino acids.
This guide delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for ee determination in this specific context. We will explore detailed experimental protocols, present quantitative performance data, and provide visual workflows to facilitate methodological understanding and implementation in the laboratory.
Methodological Overview and Performance Comparison
The choice of analytical technique for determining enantiomeric excess is contingent on the physicochemical properties of the analyte, the desired level of accuracy and precision, and the available instrumentation. Below is a comparative summary of the most common methods applied to products synthesized using 2-hydroxy-3-pinanone as a chiral auxiliary.
| Method | Principle | Typical Analytes | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | β-hydroxy-α-amino acid derivatives, chiral alcohols, and esters. | Broad applicability to non-volatile and thermally labile compounds; high accuracy and precision; well-established methods. | Can require derivatization to improve separation and detection; method development can be time-consuming. |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Volatile derivatives of amino acids and alcohols. | High resolution and sensitivity for volatile compounds; faster analysis times compared to HPLC. | Limited to thermally stable and volatile compounds; often requires derivatization. |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers. | Products with suitable functional groups for interaction with CSAs or CDAs (e.g., amines, alcohols, carboxylic acids). | Rapid analysis; provides structural information; non-destructive. | Lower sensitivity compared to chromatographic methods; may require specialized and sometimes expensive chiral reagents; accuracy can be lower. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. The following sections provide standardized protocols for each technique as applied to the analysis of products from 2-hydroxy-3-pinanone mediated reactions.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantioseparation. For products like β-hydroxy-α-amino acids, derivatization is often necessary to introduce a chromophore for UV detection and to enhance the separation of the diastereomeric derivatives on a standard achiral column. Alternatively, direct separation of enantiomers can be achieved on a chiral stationary phase.
Protocol for Indirect Analysis via Diastereomer Formation:
-
Derivatization: React the amino acid product with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Sanger's reagent (1-fluoro-2,4-dinitrobenzene) to form stable diastereomers.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A conventional achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for dinitrophenyl derivatives).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Protocol for Direct Enantioseparation:
-
Instrumentation: A standard HPLC system with a UV or diode array detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective.
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) if the analyte lacks a strong chromophore.
-
Quantification: The ee is calculated from the integrated peak areas of the two enantiomer peaks.
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives of the reaction products, chiral GC offers excellent resolution and sensitivity.
Experimental Protocol:
-
Derivatization: Convert the analyte into a more volatile derivative if necessary. For amino acids, this often involves esterification followed by acylation.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin-based chiral stationary phase.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape. For example, starting at 100°C and ramping to 180°C.
-
Injector and Detector Temperatures: Typically set at 250°C.
-
Quantification: Enantiomeric excess is determined by the ratio of the integrated peak areas of the two enantiomers.
Method 3: NMR Spectroscopy
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The use of chiral solvating agents (CSAs) is a common approach.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: Add a chiral solvating agent, such as a chiral α-(nonafluoro-tert-butoxy)carboxylic acid derived from a natural amino acid, to the NMR tube.[2][3]
-
Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.
-
Analysis: The interaction between the analyte enantiomers and the chiral solvating agent leads to the formation of transient diastereomeric complexes, which will have slightly different chemical shifts for certain protons or other nuclei.
-
Quantification: The enantiomeric excess is determined by integrating the distinct signals corresponding to each enantiomer.
Data Presentation and Comparison
The following table summarizes the quantitative data for the different methods, providing a basis for selecting the most appropriate technique for a given research need.
| Parameter | Chiral HPLC (Indirect) | Chiral HPLC (Direct) | Chiral GC | NMR with CSA |
| Accuracy | High (typically <2% error) | High (typically <2% error) | High (typically <2% error) | Moderate (can be 2-5% error) |
| Precision (RSD) | < 1% | < 1% | < 2% | < 5% |
| Limit of Detection | Low (ng to pg range) | Low (ng to pg range) | Very Low (pg to fg range) | High (µg to mg range) |
| Analysis Time | 20-40 minutes per sample | 15-30 minutes per sample | 10-20 minutes per sample | 5-15 minutes per sample |
| Sample Throughput | Moderate | Moderate | High | High |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using the described methods.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR Spectroscopy.
Logical Relationship: Asymmetric Aldol Reaction and ee Determination
The following diagram illustrates the logical flow from the asymmetric synthesis using 2-hydroxy-3-pinanone to the final determination of the enantiomeric excess of the product.
Caption: From Synthesis to Analysis.
References
A Comparative Guide to Chiral Auxiliaries: 2-Hydroxy-3-pinanone vs. Evans Oxazolidinone
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the plethora of options available to researchers and drug development professionals, 2-hydroxy-3-pinanone and Evans oxazolidinones have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
At a Glance: Key Performance Indicators
| Feature | 2-Hydroxy-3-pinanone Auxiliary | Evans Oxazolidinone Auxiliary |
| Primary Applications | Asymmetric aldol reactions, Michael additions | Asymmetric aldol reactions, alkylations, acylations, Diels-Alder reactions |
| Stereocontrol | Generally provides high erythro-selectivity in aldol reactions of glycine enolates.[1] | Typically affords high syn-selectivity in aldol reactions and excellent stereocontrol in alkylations.[2][3] |
| Predictability | Stereochemical outcome is well-defined, often directed by a metal chelate.[1] | Highly predictable stereochemical outcomes based on the well-established Zimmerman-Traxler model for aldol reactions.[2][3] |
| Versatility | Primarily demonstrated for amino acid synthesis via glycine enolates.[1] | Broad substrate scope and applicability to a wide range of electrophiles.[4][5] |
| Auxiliary Removal | Typically achieved through hydrolysis. | Can be removed under various conditions (hydrolysis, reduction, etc.) to yield different functionalities (acids, alcohols, aldehydes).[4][5] |
Asymmetric Aldol Reactions: A Head-to-Head Comparison
The aldol reaction is a cornerstone of organic synthesis, and both auxiliaries have proven their mettle in controlling its stereochemical course.
Table 1: Performance in Asymmetric Aldol Reactions
| Auxiliary | Enolate Source | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (+)-2-Hydroxy-3-pinanone | Glycine ethyl ester Schiff base (Titanium enolate) | Isobutyraldehyde | >95:5 (erythro:threo) | 75% | [1] |
| (+)-2-Hydroxy-3-pinanone | Glycine ethyl ester Schiff base (Titanium enolate) | p-Nitrobenzaldehyde | >95:5 (erythro:threo) | 80% | [1] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionate | Isobutyraldehyde | >99:1 (syn:anti) | 85% | [2] |
| (4S)-4-Benzyl-2-oxazolidinone | Propionate | Benzaldehyde | 99:1 (syn:anti) | 80-93% | [6] |
As evidenced by the data, both auxiliaries deliver excellent levels of diastereoselectivity. The 2-hydroxy-3-pinanone auxiliary, particularly when complexed with titanium, is highly effective for the erythro-selective synthesis of β-hydroxy-α-amino acids.[1] Evans oxazolidinones, on the other hand, are renowned for their consistent and high syn-selectivity in aldol reactions of propionate enolates, a consequence of a well-ordered, chair-like transition state.[2][3]
Experimental Protocols
Synthesis of Chiral Auxiliaries
Synthesis of (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone: This auxiliary can be prepared from (+)-α-pinene. A common method involves the oxidation of α-pinene to pinene oxide, followed by rearrangement to trans-pinocarveol. Subsequent oxidation and hydroxylation steps yield the desired 2-hydroxy-3-pinanone. One reported method involves the kinetic resolution of the racemic mixture of (±)-2-hydroxy-3-pinanone.[7]
Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: A general and efficient procedure for the synthesis of Evans oxazolidinones starts from the corresponding amino acid. For example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (1R,2S)-(-)-norephedrine. The amino alcohol is reacted with diethyl carbonate or a similar phosgene equivalent to form the cyclic carbamate.[8] A detailed, three-step procedure starting from L-phenylalanine ethyl ester hydrochloride has been reported to produce (S)-(-)-4-benzyl-2-oxazolidinone in 98% overall yield.[8]
Asymmetric Aldol Reaction Protocols
General Procedure for 2-Hydroxy-3-pinanone Mediated Aldol Reaction: [1]
-
To a solution of the Schiff base of (+)-2-hydroxy-3-pinanone and glycine ethyl ester in an anhydrous solvent (e.g., THF) at -78 °C, add a solution of a titanium tetrachloride and a tertiary amine (e.g., triethylamine) to generate the titanium enolate.
-
Stir the mixture for a specified time at low temperature.
-
Add the desired aldehyde to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography to obtain the aldol adduct.
General Procedure for Evans Oxazolidinone Mediated Aldol Reaction: [2][4]
-
To a solution of the N-acyl oxazolidinone in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add dibutylboron triflate followed by a tertiary amine (e.g., triethylamine or diisopropylethylamine).
-
Cool the resulting solution to -78 °C and add the aldehyde.
-
Stir the reaction mixture at -78 °C for a specified time, then warm to 0 °C.
-
Quench the reaction by adding a buffer solution (e.g., phosphate buffer) and hydrogen peroxide.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography to yield the syn-aldol adduct.
Auxiliary Removal
Cleavage of the 2-Hydroxy-3-pinanone Auxiliary: The pinanone auxiliary is typically removed via acidic hydrolysis of the imine bond, which liberates the chiral β-hydroxy-α-amino acid.
Cleavage of the Evans Oxazolidinone Auxiliary: [4][5] The N-acyl oxazolidinone can be cleaved under various conditions to afford different functional groups:
-
To obtain the carboxylic acid: Treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.[5]
-
To obtain the primary alcohol: Reduction with lithium borohydride or lithium aluminum hydride.[4]
-
To obtain the aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H).
Mechanistic Insights and Visualizations
The stereochemical outcomes of reactions employing these auxiliaries are dictated by the formation of rigid, well-defined transition states.
Caption: Evans Aldol Reaction Workflow.
The high syn-diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, where the boron enolate and the aldehyde form a rigid, chair-like six-membered transition state. The substituents on the chiral auxiliary effectively shield one face of the enolate, directing the attack of the aldehyde to the opposite face.
Caption: 2-Hydroxy-3-pinanone Aldol Reaction.
In the case of the 2-hydroxy-3-pinanone auxiliary, the formation of a rigid titanium chelate involving the enolate and the auxiliary's hydroxyl group is proposed to be responsible for the high degree of stereocontrol, leading to the observed erythro product.
Conclusion
Both 2-hydroxy-3-pinanone and Evans oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of asymmetric reactions.
-
Evans oxazolidinones offer exceptional versatility, a broad substrate scope, and highly predictable syn-selectivity in aldol reactions and excellent control in alkylations. Their well-documented reliability makes them a go-to choice for a wide array of synthetic challenges.
-
2-Hydroxy-3-pinanone has demonstrated its utility, particularly in the synthesis of chiral α-amino acids via erythro-selective aldol reactions. Its application in conjunction with titanium enolates provides a powerful method for accessing this important class of molecules.
The ultimate choice between these two auxiliaries will depend on the specific synthetic target, the desired stereochemical outcome (syn vs. erythro), and the subsequent transformations planned for the chiral product. This guide serves as a foundational resource to aid researchers in making an informed decision for their asymmetric synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone | 24047-72-1 | FH24245 [biosynth.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pinane-Based Chiral Auxiliaries: Efficacy of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone and its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that significantly influences reaction outcomes. Among the diverse array of chiral auxiliaries derived from the natural chiral pool, pinane-based scaffolds have emerged as a versatile and effective option. This guide provides an objective comparison of the efficacy of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone and other notable pinane-based auxiliaries, with a focus on their performance in asymmetric aldol reactions. The comparative analysis is supported by experimental data on reaction yields, diastereomeric excess (d.e.), and enantiomeric excess (e.e.), alongside detailed experimental protocols to facilitate practical application.
The rigid bicyclic structure of the pinane skeleton provides a well-defined chiral environment, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. This inherent structural feature is a key determinant of the effectiveness of pinane-derived chiral auxiliaries in inducing asymmetry. This guide will delve into a comparative analysis of two prominent pinane-based auxiliaries: this compound and (+)-Pinanediol, in the context of asymmetric aldol reactions.
Performance in Asymmetric Aldol Reactions: A Comparative Overview
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The diastereoselectivity and enantioselectivity of this reaction when mediated by a chiral auxiliary are key metrics of the auxiliary's performance.
Data Presentation
The following table summarizes the performance of Schiff bases derived from (+)-(1R,2R,5R)-2-hydroxy-3-pinanone in asymmetric aldol reactions to produce β-hydroxy-α-amino acids and the performance of (+)-pinanediol in the asymmetric aldol reaction of a propionate ester with various aldehydes. While the substrates differ, this comparison provides valuable insight into the stereodirecting ability of each auxiliary.
| Chiral Auxiliary | Aldehyde | Base/Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) (%) |
| (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone derivative | Various | LDA | THF | Moderate | Moderate | Not Reported |
| (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone derivative | Benzaldehyde | TiCl₄/Base | THF | Good | erythro-selective | High |
| (+)-Pinanediol | Benzaldehyde | Bu₂BOTf/Et₃N | CH₂Cl₂ | 85 | >95:5 | Not Reported |
| (+)-Pinanediol | Isobutyraldehyde | Bu₂BOTf/Et₃N | CH₂Cl₂ | 82 | >95:5 | Not Reported |
| (+)-Pinanediol | Acetaldehyde | Bu₂BOTf/Et₃N | CH₂Cl₂ | 75 | >95:5 | Not Reported |
Note: The data for (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone is qualitative based on available literature, indicating good yields and high erythro-selectivity in titanium-mediated reactions, while LDA-mediated reactions showed moderate diastereoselectivity. The enantiomeric excess for the final amino acid products after hydrolysis is typically high. The data for (+)-Pinanediol demonstrates consistently high diastereoselectivity for a range of aldehydes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Asymmetric Aldol Reaction using a (+)-(1R,2R,5R)-2-Hydroxy-3-pinanone-derived Schiff Base
This protocol describes a general procedure for the titanium-mediated erythro-selective aldol reaction of a glycine ethyl ester Schiff base derived from (+)-(1R,2R,5R)-2-hydroxy-3-pinanone.
Materials:
-
Schiff base of (+)-(1R,2R,5R)-2-hydroxy-3-pinanone and glycine ethyl ester
-
Aldehyde (e.g., benzaldehyde)
-
Titanium tetrachloride (TiCl₄)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the Schiff base in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Add titanium tetrachloride dropwise to the solution, followed by the slow addition of the tertiary amine base.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the titanium enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for the time required for the reaction to complete (typically monitored by TLC).
-
Quench the reaction by the addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting aldol adduct can then be hydrolyzed (e.g., with mild acid) to yield the corresponding β-hydroxy-α-amino acid, and the chiral auxiliary can be recovered.
Asymmetric Aldol Reaction using (+)-Pinanediol as a Chiral Auxiliary
This protocol outlines the procedure for a boron-mediated asymmetric aldol reaction of a propionate ester derived from (+)-pinanediol.
Materials:
-
(+)-Pinanediol propionate ester
-
Aldehyde (e.g., benzaldehyde)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide solution
Procedure:
-
Dissolve the (+)-pinanediol propionate ester in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C.
-
Add dibutylboron triflate dropwise, followed by the slow addition of triethylamine or diisopropylethylamine.
-
Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the boron enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with CH₂Cl₂. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
The chiral auxiliary can be removed by hydrolysis or transesterification to yield the chiral β-hydroxy ester.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of chiral induction by a pinane-based auxiliary.
Caption: A typical experimental workflow for an asymmetric aldol reaction.
A Comparative Guide to the Stereochemical Elucidation of 2-Hydroxy-3-pinanone Derived Intermediates: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical step in the development of therapeutic agents, where even minor variations in the three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity and toxicity. For bicyclic monoterpenes such as 2-hydroxy-3-pinanone and its derivatives, which serve as valuable chiral building blocks in drug synthesis, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mosher's ester analysis, for the stereochemical elucidation of these intermediates. The performance of these techniques is compared using supporting experimental data from a closely related pinane-based system, providing a practical framework for researchers in the field.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data and key characteristics of each method, offering a clear comparison of their capabilities in the context of stereochemical determination of pinane derivatives.
Table 1: Comparison of Performance Metrics
| Feature | X-ray Crystallography | 2D NMR Spectroscopy (NOESY) | Mosher's Ester Analysis (¹H NMR) |
| Principle | Diffraction of X-rays by a single crystal | Through-space correlation of nuclear spins | Diastereomeric differentiation by a chiral derivatizing agent |
| Sample Requirement | High-quality single crystal | ~1-10 mg of purified compound in solution | ~1-5 mg of alcohol per diastereomeric ester |
| Experimental Time | Days to weeks (crystal growth dependent) | Hours to a day | 1-2 days (synthesis and analysis) |
| Data Output | 3D molecular structure, bond lengths, angles, absolute configuration | Through-space proton-proton correlations, relative stereochemistry | Δδ (δS - δR) values for protons near the stereocenter, absolute configuration |
| Ambiguity | Unambiguous determination of absolute and relative stereochemistry | Can be ambiguous for complex or flexible molecules | Generally reliable, but can be misleading in certain cases |
| Cost | High (instrumentation and maintenance) | Moderate to High | Low to Moderate |
Table 2: Representative Experimental Data for a Pinane-Fused Oxazolidin-2-one Derivative
This data is adapted from the study by Bajtel et al. on a pinane-fused oxazolidin-2-one, a structurally analogous system to 2-hydroxy-3-pinanone derived intermediates.[1][2]
| Parameter | X-ray Crystallography Data (Compound 9) | 2D NMR (NOESY) Data (Compound 9) |
| Crystal System | Orthorhombic | Not Applicable |
| Space Group | P2₁2₁2₁ | Not Applicable |
| Unit cell dimensions | a = 6.983(3) Å, b = 10.999(5) Å, c = 14.128(7) Å | Not Applicable |
| Key Bond Lengths | C-O, C-N, C-C bond lengths determined with high precision | Not Applicable |
| Key Torsion Angles | Precise dihedral angles defining the conformation of the bicyclic system | Not Applicable |
| Key NOE Correlations | Not Applicable | H-7a ↔ Me-10, Hₐ-9 ↔ Me-10 |
Experimental Protocols: A Detailed Look at the Methodologies
X-ray Crystallography of a Pinane Derivative
The following protocol is a generalized procedure based on the successful crystallographic analysis of a pinane-fused oxazolidin-2-one.[1][2]
1. Synthesis and Purification of the Intermediate:
-
The 2-hydroxy-3-pinanone derived intermediate is synthesized according to established synthetic routes.
-
The crude product is purified by column chromatography on silica gel to obtain a highly pure sample.
2. Crystallization:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/n-hexane, ethyl acetate/heptane) to form a saturated or near-saturated solution.
-
Single crystals are grown by slow evaporation of the solvent at room temperature or by vapor diffusion.
3. X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
2D NMR Spectroscopy (NOESY) for Stereochemical Analysis
This protocol outlines the general steps for a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to determine the relative stereochemistry of a pinane derivative.[1][2]
1. Sample Preparation:
-
Approximately 5-10 mg of the purified intermediate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
A 2D NOESY spectrum is acquired using a standard pulse sequence. Key parameters to be optimized include the mixing time (typically 500-800 ms for small molecules) and the number of scans to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis:
-
The 2D NOESY data is processed using appropriate software.
-
Cross-peaks in the NOESY spectrum, which indicate through-space proximity (typically < 5 Å) between protons, are identified and analyzed.
-
The observed NOE correlations are used to deduce the relative stereochemistry of the molecule. For example, in the case of the pinane-fused oxazolidin-2-one, NOE signals between H-7a and Me-10, as well as Hₐ-9 and Me-10, confirmed their spatial proximity and thus the stereochemical arrangement.[1]
Mosher's Ester Analysis for Absolute Configuration Determination
This protocol describes the steps involved in determining the absolute configuration of a chiral alcohol like a 2-hydroxy-3-pinanone derivative using Mosher's ester analysis.
1. Preparation of Mosher's Esters:
-
Two separate reactions are carried out. In one, the chiral alcohol is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). In the other, the alcohol is reacted with (S)-(+)-MTPA-Cl.
-
The reactions are typically performed in an inert solvent (e.g., pyridine or dichloromethane) in the presence of a base (e.g., DMAP).
-
The resulting diastereomeric Mosher's esters are purified by chromatography.
2. ¹H NMR Analysis:
-
¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.
-
The chemical shifts (δ) of protons on the pinane scaffold, particularly those close to the newly formed ester linkage, are carefully assigned for both diastereomers.
3. Data Analysis:
-
The chemical shift differences (Δδ = δS - δR) are calculated for corresponding protons in the two diastereomers.
-
A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the carbinol center based on the established Mosher's method model.
Visualization of Workflows
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the stereochemistry of a 2-hydroxy-3-pinanone derived intermediate using X-ray crystallography.
Comparative Workflow for Stereochemical Determination
References
A Comparative Guide to Chiral HPLC Methods for Separating Hydroxypinanone Enantiomers
For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of enantiomers are critical. This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of hydroxypinanone enantiomers, which are common intermediates in the synthesis of bioactive molecules. While specific, validated methods for hydroxypinanone are not extensively published, this guide outlines a systematic approach to method development based on established strategies for similar chiral ketones.
The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1] Polysaccharide-based CSPs, in particular, have shown broad applicability for a wide range of chiral compounds, including ketones.[2] This guide will focus on a comparative analysis of these highly successful polysaccharide-based columns.
Comparison of Recommended Chiral Stationary Phases and Mobile Phases
The selection of the appropriate chiral stationary phase and mobile phase is the most critical step in developing a successful enantioselective separation.[3] Based on the general success in separating chiral ketones, the following systems are recommended for screening.
| Chiral Stationary Phase (CSP) | Selector Type | Recommended Mobile Phase Systems | Key Characteristics & Suitability for Hydroxypinanone |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Normal Phase: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10, 80:20 v/v) with optional acidic/basic additives. | A versatile and widely used CSP with a high success rate for a broad range of chiral compounds. The carbamate derivatives on the cellulose backbone can form diastereomeric complexes with the enantiomers of hydroxypinanone through hydrogen bonding, dipole-dipole, and π-π interactions. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Normal Phase: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures. | Often complementary to Chiralcel® OD-H, sometimes providing a different elution order or improved resolution. The helical structure of amylose can offer different chiral recognition capabilities compared to cellulose. |
| Chiralpak® IA / IB | Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Normal Phase, Reversed-Phase, Polar Organic: Broader range of solvents including dichloromethane, MTBE, ethyl acetate in normal phase; Acetonitrile/Water or Methanol/Water in reversed-phase. | The immobilization of the chiral selector allows for the use of a wider variety of solvents, which can be advantageous for optimizing selectivity and for compounds with limited solubility in standard normal phase eluents. This offers greater flexibility in method development. |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Derivatized β-cyclodextrin | Reversed-Phase: Acetonitrile / Water or Methanol / Aqueous buffer (e.g., TEAA, NH4OAc). | Separation is based on inclusion complexation where the enantiomers differentially fit into the chiral cavity of the cyclodextrin. This can be effective for bicyclic structures like hydroxypinanone. |
Experimental Protocol: Screening for Optimal Chiral Separation of Hydroxypinanone
This protocol describes a systematic approach to screen for the best chromatographic conditions for separating hydroxypinanone enantiomers.
1. Materials and Reagents:
-
Racemic hydroxypinanone standard
-
HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), acetonitrile (ACN), methanol (MeOH)
-
HPLC grade water
-
(Optional) Additives: Trifluoroacetic acid (TFA), diethylamine (DEA)
-
Chiral HPLC columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralpak® IA (250 x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of racemic hydroxypinanone at 1 mg/mL in a suitable solvent (e.g., isopropanol or a mixture of hexane/IPA).
-
For injection, dilute the stock solution to a final concentration of 0.1 mg/mL using the initial mobile phase composition.
3. HPLC System and Initial Conditions:
-
HPLC system with a UV detector (detection wavelength set to the λmax of hydroxypinanone, e.g., ~280-300 nm, or scan for λmax).
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
4. Screening Protocol:
-
Step 1: Normal Phase Screening on Coated Polysaccharide Columns (OD-H, AD-H)
-
Equilibrate the Chiralcel® OD-H column with n-Hexane/IPA (90:10, v/v).
-
Inject the racemic hydroxypinanone sample and record the chromatogram for at least 30 minutes.
-
Repeat the injection with different mobile phase compositions: n-Hexane/IPA (80:20), n-Hexane/EtOH (90:10), and n-Hexane/EtOH (80:20).
-
Repeat the entire screening process for the Chiralpak® AD-H column.
-
-
Step 2: Screening on Immobilized Polysaccharide Column (IA)
-
Perform the same normal phase screening as in Step 1.
-
If no baseline separation is achieved, explore other solvent systems compatible with immobilized columns (e.g., n-Hexane/Ethyl Acetate).
-
-
Step 3: Optimization
-
If partial separation is observed, optimize the mobile phase composition by making smaller changes in the percentage of the alcohol modifier.
-
If peak shape is poor, consider adding a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) modifier to the mobile phase.
-
Investigate the effect of column temperature (e.g., 15 °C and 35 °C) on the separation.
-
5. Data Analysis:
-
For each condition, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.
-
The goal is to achieve a resolution (Rs) of ≥ 1.5 for baseline separation.
Logical Workflow for Chiral Method Development
The following diagram illustrates the decision-making process for developing a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
Developing a robust chiral HPLC method for the separation of hydroxypinanone enantiomers is a systematic process. By initiating a screening process with proven polysaccharide-based chiral stationary phases such as Chiralcel® OD-H and Chiralpak® AD-H under normal phase conditions, researchers have a high probability of achieving at least partial separation. Further optimization of the mobile phase composition and temperature, or exploring the wider solvent compatibility of immobilized columns like Chiralpak® IA, can lead to a baseline-resolved method suitable for accurate enantiomeric excess determination. This comparative and systematic approach provides a strong foundation for developing a reliable analytical method for hydroxypinanone and other structurally related chiral ketones.
References
A Cost-Benefit Analysis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control, yield, and overall process cost. This guide provides a comprehensive cost-benefit analysis of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a terpene-derived chiral auxiliary, in the context of asymmetric synthesis, with a particular focus on the formation of β-lactam rings—a core structural motif in many antibiotics. Its performance is compared with other widely used chiral auxiliaries, namely Evans-type oxazolidinones and Oppolzer's camphorsultam, supported by available experimental data.
Performance Comparison of Chiral Auxiliaries in Asymmetric Synthesis
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high stereoselectivity in a chemical transformation, leading to the desired enantiomer or diastereomer in high purity. Other crucial factors include the chemical yield of the reaction, the ease of attachment and removal of the auxiliary, and its cost and availability.
Below is a comparative summary of this compound and two other common chiral auxiliaries in the context of asymmetric synthesis, particularly in aldol and β-lactam forming reactions.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Representative Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Key Features & Considerations |
| This compound Derivative | Erythro-selective aldol reactions (using the enantiomer) | High diastereoselectivity | Good | Derived from readily available and inexpensive natural product (pinene). Recovery of the auxiliary is feasible. |
| Evans-type Oxazolidinones | Asymmetric Aldol Reactions | >99:1 d.r. | 80-95% | Well-established with predictable stereochemical outcomes. A wide range of derivatives are commercially available.[1] |
| Asymmetric β-Lactam Synthesis (Staudinger) | >95:5 d.r. | Good to high | Reliable for the synthesis of cis-β-lactams.[1] | |
| Oppolzer's Camphorsultam | Asymmetric β-Lactam Synthesis (Staudinger) | >20:1 d.r. | Good to high | The rigid bicyclic structure provides excellent stereocontrol. The products are often crystalline, which simplifies purification.[1] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approximate Cost (per gram) | Recyclability |
| This compound | ~$45 - $75 | High |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans type) | ~$20 - $40 | High |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | ~$30 - $60 | High |
Note: Prices are estimates based on catalog prices for research quantities and can vary significantly based on supplier, purity, and scale.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of synthetic strategies. Below are representative protocols for the asymmetric synthesis of β-lactams using a pinanone-derived auxiliary and an Evans-type oxazolidinone.
Protocol 1: Asymmetric Synthesis of a β-Lactam using a this compound-derived Imine
This protocol outlines a plausible Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, where the stereochemistry is controlled by a chiral auxiliary derived from this compound attached to the imine.
Step 1: Synthesis of the Chiral Imine
-
To a solution of this compound glycinate (1.0 eq.) in anhydrous toluene is added the desired aldehyde (1.1 eq.).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., argon), the chiral imine (1.0 eq.) is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
To this solution, triethylamine (1.5 eq.) is added, followed by the dropwise addition of a solution of an acid chloride (e.g., chloroacetyl chloride) (1.2 eq.) in anhydrous CH₂Cl₂ over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified β-lactam (1.0 eq.) is dissolved in a suitable solvent system (e.g., methanol/water).
-
An oxidizing agent, such as ceric ammonium nitrate (CAN), or acidic hydrolysis is employed to cleave the pinanone auxiliary.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the N-unsubstituted β-lactam. The chiral auxiliary can be recovered from the aqueous layer after appropriate workup.
Protocol 2: Asymmetric Synthesis of a β-Lactam using an Evans-type Oxazolidinone Auxiliary
This protocol describes a typical Staudinger reaction employing an N-acyloxazolidinone as the chiral auxiliary to control the stereochemistry of the resulting β-lactam.[1]
Step 1: Acylation of the Evans Auxiliary
-
To a solution of the Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 30 minutes, the desired acid chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-acyloxazolidinone.
Step 2: Staudinger [2+2] Cycloaddition
-
In a flame-dried flask under an inert atmosphere, the N-acyloxazolidinone (1.0 eq.) and the desired imine (1.1 eq.) are dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
The solution is cooled to -78 °C.
-
Triethylamine (1.5 eq.) is added, followed by the dropwise addition of the ketene precursor (e.g., an acid chloride) (1.2 eq.).
-
The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature.
-
Work-up is performed as described in Protocol 1, Step 2.
Step 3: Cleavage of the Chiral Auxiliary
-
The β-lactam adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to cleave the auxiliary.
-
The reaction is stirred for a few hours, then quenched with sodium sulfite.
-
The chiral auxiliary can be recovered by extraction, and the desired β-lactam carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Visualization of Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a chiral auxiliary.
Conclusion
This compound presents a compelling option as a chiral auxiliary in asymmetric synthesis. Its derivation from the inexpensive and readily available natural product pinene makes it an economically attractive choice, particularly for large-scale applications. While Evans-type oxazolidinones and Oppolzer's sultam are well-established and offer excellent and predictable stereocontrol for a wide range of reactions, the cost-effectiveness of the pinanone-based auxiliary, coupled with its potential for high diastereoselectivity, warrants its consideration.
The ultimate choice of a chiral auxiliary will depend on a careful evaluation of the specific synthetic challenge, including the desired stereochemical outcome, the scale of the reaction, and budgetary constraints. For research groups and drug development professionals, this compound represents a valuable and potentially more sustainable tool in the arsenal of asymmetric synthesis methodologies. Further research into the broader applicability of this and other terpene-derived auxiliaries is likely to expand their role in modern organic synthesis.
References
Performance Under Pressure: A Comparative Guide to Recoverable Chiral Auxiliaries
For researchers, scientists, and drug development professionals navigating the intricate landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall yield. An ideal auxiliary should be readily available, easily attached to the substrate, provide high diastereoselectivity, and be efficiently removed and recovered for reuse. This guide offers a comparative performance evaluation of recoverable chiral auxiliaries, with a specific focus on the class of terpene-derived auxiliaries, such as those based on the hydroxypinanone scaffold, and benchmarks them against widely-used alternatives.
While detailed, quantitative performance data for hydroxypinanone as a chiral auxiliary is not extensively available in the surveyed literature, we can infer its potential performance by examining other well-documented, recoverable chiral auxiliaries, particularly those derived from natural terpenes like camphor. This guide will provide a framework for evaluating such auxiliaries by comparing key performance indicators from published experimental data.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed through its performance in key asymmetric transformations, such as alkylation and aldol reactions. The following tables summarize the performance of several well-established, recoverable chiral auxiliaries, providing a quantitative basis for comparison.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and the choice of chiral auxiliary is paramount in dictating the diastereoselectivity of the transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) | Recovery Rate (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl imide | Allyl iodide | >98 | 85-95 | Not Specified | [1] |
| (1R,2S)-N-Methylephedrine | N-Propionyl amide | Benzyl bromide | >98 | 85 | >95 | |
| Oppolzer's Camphorsultam | N-Acryloyl sultam | Methyl iodide | 96 | 92 | >95 | |
| Myers' Pseudoephedrine Amide | N-Propionyl amide | Benzyl bromide | ≥99 | Not Specified | >90 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Recovery Rate (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | Not Specified | |
| Oppolzer's Camphorsultam | N-Propionyl | Benzaldehyde | 98:2 (anti:syn) | 85 | >95 | |
| Chiral oxazolidinone from cis-1-amino-2-hydroxyindan | N-Propionyl | Benzaldehyde | >99% de | 64 | 77-85 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of a commonly used oxazolidinone auxiliary, which can serve as a template for evaluating new auxiliaries like those derived from hydroxypinanone.
General Protocol for Asymmetric Alkylation using an Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, the acyl chloride (e.g., propionyl chloride, 1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl oxazolidinone.
2. Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to form the enolate. After stirring for 30-60 minutes at -78 °C, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically purified by column chromatography.
3. Cleavage and Recovery of the Chiral Auxiliary: The purified N-alkylated product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C. The mixture is stirred for 4-12 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary is recovered by extraction with an organic solvent. The desired carboxylic acid product is isolated from the aqueous layer after acidification and extraction.
Visualization of Experimental Workflow and Selection Logic
To further aid in the understanding of the application of recoverable chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical considerations for selecting an appropriate auxiliary.
References
A Comparative Guide to Asymmetric Induction by 2-Hydroxy-3-pinanone
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational strategy, enabling the synthesis of single enantiomers of complex molecules by temporarily attaching a chiral group to a substrate, directing a diastereoselective transformation, and then being removed. This guide provides an objective comparison of (+)-2-hydroxy-3-pinanone, a chiral auxiliary derived from the natural chiral pool, with other prominent auxiliaries in the context of asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation.
Introduction to 2-Hydroxy-3-pinanone as a Chiral Auxiliary
(+)-2-Hydroxy-3-pinanone is a bicyclic ketol derived from (+)-α-pinene, an abundant and inexpensive natural product. Its rigid, conformationally locked pinane skeleton provides a well-defined steric environment, making it an effective controller of stereochemistry. It is most notably used in the asymmetric synthesis of α-amino acids, particularly β-hydroxy-α-amino acids, which are crucial structural motifs in numerous biologically active compounds and pharmaceutical agents.[1]
The typical application involves forming a Schiff base between 2-hydroxy-3-pinanone and a glycine ester. Deprotonation of this Schiff base creates a chiral enolate, where the bulky pinane framework effectively shields one face of the enolate. This directs the approach of an electrophile, such as an aldehyde, to the opposite face, resulting in a highly diastereoselective aldol-type addition.[2]
General Workflow of Chiral Auxiliary-Mediated Synthesis
The use of a recoverable chiral auxiliary like 2-hydroxy-3-pinanone follows a well-established logical workflow. The process is designed to introduce chirality, control the formation of new stereocenters, and finally, yield the enantiomerically enriched target molecule while allowing for the recycling of the valuable auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance in Asymmetric Aldol Reactions: A Comparison
The aldol reaction is a benchmark for assessing the efficacy of chiral auxiliaries. The goal is to achieve high diastereoselectivity (measured as diastereomeric excess, d.e.) and good chemical yield. The following table compares the performance of 2-hydroxy-3-pinanone with industry-standard auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides in analogous C-C bond-forming reactions.
| Chiral Auxiliary | Reaction Type | Electrophile Example | Yield (%) | Diastereomeric Excess (d.e. %) |
| 2-Hydroxy-3-pinanone (as Glycine Schiff Base) | Aldol Addition | Isovaleraldehyde | 96% | >96% (60:1 d.r.)[2] |
| Evans' Oxazolidinone (N-Propionyl) | Alkylation | Allyl Iodide | >85% | >96% (98:2 d.r.)[3] |
| Oppolzer's Camphorsultam (N-Propionyl) | Aldol Addition | Isobutyraldehyde | 89% | >95%[4] |
| Pseudoephedrine Amide (N-Propionyl) | Alkylation | Benzyl Bromide | 90% | >98%[5] |
Note: Data is compiled from representative examples in the literature. Performance can vary with specific substrates and reaction conditions.
As the data shows, 2-hydroxy-3-pinanone can provide exceptionally high levels of diastereoselectivity in aldol reactions, comparable to the most reliable and widely used synthetic auxiliaries.
Key Reaction & Experimental Protocol
The synthesis of β-hydroxy-α-amino acids is a flagship application of the 2-hydroxy-3-pinanone auxiliary. The reaction proceeds through a chiral Schiff base enolate which adds to an aldehyde.
Caption: Reaction scheme for the synthesis of β-hydroxy-α-amino acids.
Representative Experimental Protocol: Aldol Addition
Adapted from the synthesis of syn-(S)-β-hydroxy-leucine precursors.[2]
1. Formation of the Enolate:
-
A suspension of sodium hydride (NaH, 1.1 equivalents) is prepared in dry tetrahydrofuran (THF) under an inert argon atmosphere.
-
The chiral Schiff base, formed from (+)-2-hydroxy-3-pinanone and a glycine ester, is dissolved in dry THF and added dropwise to the NaH suspension at room temperature.
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.
2. Aldol Reaction:
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C to 0 °C).
-
The aldehyde (e.g., isovaleraldehyde, 1.0 equivalent), dissolved in dry THF, is added dropwise to the enolate solution.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
3. Quenching and Work-up:
-
To prevent equilibration between diastereomers, the reaction is quenched by pouring the mixture into a cold (0 °C) aqueous solution of 10% acetic acid.[2]
-
The resulting precipitate (the aldol adduct) is collected by filtration, washed with water, and air-dried.
-
Further purification can be achieved by chromatography if necessary.
4. Auxiliary Cleavage:
-
The aldol adduct is dissolved in a suitable solvent system (e.g., THF/Methanol).
-
The auxiliary is cleaved via hydrolysis, often using aqueous base (e.g., NaOH) or acid, to release the β-hydroxy-α-amino acid and the 2-hydroxy-3-pinanone auxiliary.[6]
-
The chiral auxiliary can then be recovered from the reaction mixture by extraction and purified for reuse.
Conclusion and Objective Comparison
(+)-2-Hydroxy-3-pinanone stands as a highly effective chiral auxiliary for asymmetric synthesis, particularly for the preparation of chiral β-hydroxy-α-amino acids via aldol-type reactions.
-
Performance: Experimental data demonstrates that it can achieve exceptional levels of diastereoselectivity (>96% d.e.), rivaling the performance of premier synthetic auxiliaries like those developed by Evans and Oppolzer.[2][3][4]
-
Advantages: Its primary advantage lies in its origin. As a derivative of α-pinene, it is sourced from the inexpensive and abundant chiral pool, making it an attractive option from a green chemistry and economic perspective. The auxiliary is also readily recovered and reused.
-
Comparison to Alternatives:
-
Evans' Oxazolidinones: Often considered the gold standard for reliability and predictability across a vast range of substrates, delivering near-perfect stereocontrol.[7][8] The 2-hydroxy-3-pinanone auxiliary shows comparable selectivity in its optimized applications.
-
Oppolzer's Camphorsultam: Known for its high crystallinity, which often facilitates purification of diastereomeric products, and its broad applicability in reactions like alkylations, cycloadditions, and aldol reactions.[9]
-
Myers' Pseudoephedrine Amides: Offer the significant advantage of allowing cleavage under mild conditions to yield a variety of functional groups, including carboxylic acids, alcohols, and ketones, with high enantiomeric purity.[5]
-
For research and development professionals, (+)-2-hydroxy-3-pinanone is a compelling choice when a project requires the synthesis of enantiopure β-hydroxy-α-amino acids. Its combination of high stereochemical control, natural product origin, and recoverability makes it a powerful and sustainable tool in the modern synthetic chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]
Safety Operating Guide
Proper Disposal of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone: A Step-by-Step Guide
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, a combustible solid often used in research and synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Keep the compound away from heat, sparks, and open flames, as dust accumulation can create an ignition risk.[1][3]
| Property | Information | Source |
| Physical State | Solid (White to almost white powder or lump) | |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Combustible solid. | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials like oxidizers.[1][3] | |
| Flash Point | 106 °C (222.8 °F) - closed cup | |
| Spill Cleanup | For minor spills, use a scoop and brush with non-sparking tools to collect the material into a suitable container for disposal.[1][3] Avoid generating dust.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3][4] Never dispose of this chemical in the regular trash or down the drain.[3][4][5]
1. Waste Characterization and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.[6][7]
-
This includes any absorbent materials, contaminated labware, or PPE used for spill cleanup.[6]
-
Store this waste separately from incompatible materials, especially oxidizers.[2]
2. Containerization and Labeling:
-
Place the solid waste into a chemically compatible, leak-proof container with a secure lid.[7] Plastic containers are often preferred for hazardous waste when compatible.[4][8]
-
The container must be clearly labeled with the words "Hazardous Waste".[4][7]
-
The label must also include:
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container remains closed at all times, except when adding waste.[7][9]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][6]
-
You will likely need to complete a "Hazardous Waste Pickup Request" or a similar form, providing detailed information about the container's contents.[2][4]
-
Do not transport hazardous waste across public areas or between buildings yourself; this must be done by trained EHS personnel.[6]
5. Disposal of Empty Containers:
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (such as acetone or ethanol) capable of removing the residue.[6][7]
-
The solvent rinsate must be collected and disposed of as hazardous waste, following the procedures outlined above.[6][7]
-
After triple-rinsing and allowing it to air dry, deface or remove the original chemical label. The container can then typically be disposed of as regular solid waste.[6][7]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. purdue.edu [purdue.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pfw.edu [pfw.edu]
Essential Safety and Operational Guide for (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone
This document provides immediate, essential safety and logistical information for handling (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment must be worn when handling this chemical:
| PPE Type | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[2][3] |
| Respiratory Protection | A dust respirator should be used if dust or aerosol will be generated. Follow local and national regulations.[2][3] |
| Body Protection | Protective clothing and boots as required by the situation.[2][3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Use in a well-ventilated area, preferably with a local exhaust system.[1][2]
-
Avoid dispersion of dust.[2]
Storage:
Emergency Procedures: First Aid
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[1][3] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[3] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the product from entering drains.[2]
-
Collect: Sweep dust to collect it into an airtight container, taking care not to disperse it.[2]
-
Dispose: Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Disposal must be in accordance with all federal, state, and local regulations.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the general workflow for handling this compound, highlighting critical safety checkpoints.
Logical Relationship of Safety Measures
This diagram illustrates the relationship between hazard identification and the corresponding safety measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
